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  • Product: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone
  • CAS: 1797984-42-9

Core Science & Biosynthesis

Foundational

A Technical Guide to (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone: Structure, Properties, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a novel chemical entity. This guide synthesizes information fr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a novel chemical entity. This guide synthesizes information from established research on its constituent pharmacophores, quinazolinone and quinoline, to provide a scientifically grounded projection of its characteristics and potential. The experimental protocols described are representative methods for compounds of this class.

Executive Summary

The confluence of two privileged heterocyclic scaffolds, quinazolinone and quinoline, within a single molecular framework presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth exploration of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone , a compound of significant interest for its potential pharmacological applications. By dissecting its chemical architecture, predicting its physicochemical properties, and postulating its mechanisms of action, we offer a foundational resource for researchers aiming to investigate this promising therapeutic candidate. This document outlines plausible synthetic routes, detailed protocols for biological evaluation, and a discussion of its potential in oncology and other therapeutic areas.

The Quinazolinone-Quinoline Hybrid: A Rationale for Development

The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity. The design of hybrid molecules, which covalently link two or more pharmacophores, is a powerful approach to achieve this.

  • The Quinazolinone Core: The quinazolin-4(3H)-one moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are established cancer therapeutics that target key signaling pathways[2].

  • The Quinoline Scaffold: Quinoline and its derivatives are another class of heterocycles with a rich history in drug development, most notably as antimalarial agents like chloroquine[3][4]. The planar aromatic structure of quinoline allows for intercalation with DNA and interactions with various enzymes, leading to a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities[5][6][7].

The fusion of these two potent pharmacophores in (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is hypothesized to yield a molecule with synergistic or novel biological activities, making it a prime candidate for further investigation.

Chemical Structure and Synthesis

The chemical structure of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is characterized by a quinolin-2-yl group attached to the C2 position of a 4-hydroxyquinazolinone ring via a ketone linker. This arrangement offers a unique three-dimensional conformation and electronic distribution, which are critical for its interaction with biological targets.

Proposed Synthetic Pathway

While a specific synthesis for this exact molecule is not yet published in peer-reviewed literature, a plausible and efficient route can be designed based on established methods for the synthesis of 2-substituted quinazolin-4-ones[1][8][9]. A highly effective approach involves the condensation of isatoic anhydride with a suitable quinoline-containing precursor.

Diagram: Proposed Synthesis Workflow

synthesis_workflow start Isatoic Anhydride + 2-Quinolinecarboxamide step1 Condensation (e.g., in refluxing pyridine or polyphosphoric acid) start->step1 intermediate Intermediate Adduct step1->intermediate step2 Cyclization & Dehydration intermediate->step2 product (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone step2->product

Caption: A proposed two-step, one-pot synthesis of the title compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2-substituted-4-hydroxyquinazolines, adapted for the target molecule.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isatoic anhydride and 2-quinolinecarboxamide.

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as pyridine or, for a more vigorous reaction, polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If pyridine is used as a solvent, it can be removed under reduced pressure.

    • If PPA is used, the reaction mixture should be poured slowly into a beaker of ice water with vigorous stirring.

    • The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the pure (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone .

Physicochemical and Pharmacological Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Formula C₁₈H₁₁N₃O₂Defines the elemental composition.
Molecular Weight 301.30 g/mol Influences diffusion and transport across membranes.
Melting Point >250 °CHigh melting point is expected due to the planar, rigid structure, suggesting strong intermolecular forces.
LogP (o/w) ~3.5 - 4.5Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donors 1The hydroxyl group is a key site for interaction with biological targets.
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can form hydrogen bonds with biological macromolecules.
Aqueous Solubility LowExpected to be poorly soluble in water, requiring formulation strategies for in vivo studies.

The pharmacological profile is predicted based on the known activities of its parent scaffolds. Potential activities include:

  • Anticancer: Due to the presence of both quinazolinone and quinoline moieties, strong anticancer activity is anticipated[2][5].

  • Anti-inflammatory: Both scaffolds have been associated with anti-inflammatory effects[1][3].

  • Antimicrobial: Quinoline derivatives are well-known for their antimicrobial properties[3][10].

Postulated Mechanism of Action

The unique hybrid structure of this compound suggests several potential mechanisms of action, primarily in the context of cancer therapy.

Diagram: Potential Mechanisms of Action

moa Compound (4-Hydroxyquinazolin-2-yl) (quinolin-2-yl)methanone Target1 DNA Intercalation Compound->Target1 Target2 Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Target2 Effect1 DNA Damage & Apoptosis Target1->Effect1 Effect2 Inhibition of Proliferation & Angiogenesis Target2->Effect2

Caption: Hypothesized dual-action mechanism of the title compound in cancer.

  • DNA Intercalation: The planar quinoline ring can insert itself between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis. This is a well-established mechanism for many quinoline-based anticancer drugs[5].

  • Enzyme Inhibition: The quinazolinone core is known to be a versatile scaffold for designing enzyme inhibitors, particularly kinase inhibitors. It is plausible that this compound could target receptor tyrosine kinases like EGFR or VEGFR, which are often dysregulated in cancer[2].

In Vitro Biological Evaluation: A Practical Guide

To validate the therapeutic potential of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone , a systematic in vitro evaluation is necessary. The following protocol for the MTT assay is a standard method for assessing cytotoxicity against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Conclusion

(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone stands as a molecule of considerable interest at the intersection of two well-established pharmacophores. The theoretical framework and practical protocols outlined in this guide provide a robust starting point for its synthesis and biological characterization. Future research should focus on:

  • Synthesis and Structural Confirmation: The proposed synthesis should be carried out, and the structure of the resulting compound must be unequivocally confirmed using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.

  • Mechanism of Action Studies: In-depth studies should be conducted to elucidate the precise molecular targets and signaling pathways affected by this compound.

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to optimize the structure for improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ([Link])

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. ([Link])

  • One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium - ACS Publications. ([Link])

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. ([Link])

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ([Link])

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. ([Link])

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics. ([Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. ([Link])

  • A Review on Quinoline: Diverse Pharmacological Agent. ([Link])

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books. ([Link])

Sources

Exploratory

Biological Activity & Therapeutic Potential of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Derivatives

Topic: Biological Activity of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome multidrug resistance (MDR). This guide analyzes the (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone scaffold—a bis-heterocyclic system linking a quinazolin-4(3H)-one moiety (often tautomerized as 4-hydroxyquinazoline) and a quinoline ring via a rigid methanone (carbonyl) bridge.

This specific scaffold represents a "privileged structure" fusion, combining the EGFR/DNA gyrase inhibitory potential of quinazolinones with the DNA intercalation/Topoisomerase inhibitory properties of quinolines. The carbonyl linkage distinguishes this class from flexible methylene-linked analogs, offering unique electronic conjugation and hydrogen-bond acceptor capabilities critical for active site binding in kinase domains and bacterial enzymes.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule comprises three distinct structural domains, each contributing to the biological profile:

DomainStructureKey Biological Function
Domain A 4-Hydroxyquinazoline (Quinazolin-4(3H)-one)H-Bond Donor/Acceptor: Mimics ATP adenine base; targets kinase hinge regions (e.g., EGFR, VEGFR). Bacterial Target: Inhibits DNA gyrase B subunit.
Domain B Methanone Linker (C=O)Rigidity & Conjugation: Restricts conformational freedom, locking the rings in a planar or twisted orientation favorable for intercalation. Electronic Effect: Electron-withdrawing group that lowers the pKa of adjacent ring nitrogens.
Domain C Quinoline Intercalation: Planar aromatic system inserts between DNA base pairs. Enzyme Inhibition: Targets Topoisomerase II and PI3K/mTOR pathways.
Tautomeric Consideration

While the nomenclature specifies "4-hydroxy," the scaffold predominantly exists in the quinazolin-4(3H)-one keto-form in solution and biological media. This tautomer is essential for the donor-acceptor motif required for binding to the ATP-binding pocket of tyrosine kinases.

Mechanisms of Action & Biological Targets[2][3]

Anticancer Activity: Dual Kinase & DNA Targeting

The primary therapeutic indication for these derivatives is oncology. The hybrid structure allows for "multi-target" efficacy, reducing the likelihood of resistance development.

  • EGFR Tyrosine Kinase Inhibition: The quinazolinone moiety binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The carbonyl linker positions the quinoline ring to occupy the hydrophobic pocket usually reserved for the ribose or phosphate groups of ATP.

  • DNA Intercalation: The planar quinoline system, conjugated via the methanone bridge, acts as an intercalating agent, stabilizing the DNA-Topoisomerase II cleavable complex, leading to apoptosis.

Antimicrobial Activity: Gyrase Inhibition

Derivatives of this class exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains (S. aureus, B. subtilis).

  • Mechanism: Competitive inhibition of the ATPase subunit of bacterial DNA gyrase (GyrB). The 4-hydroxy/keto group forms a critical hydrogen bond with Asp73 (in E. coli numbering), while the quinoline ring stacks against hydrophobic residues.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference mechanism of these derivatives in cancer cells.

SignalingPathway Compound (4-Hydroxyquinazolin-2-yl) (quinolin-2-yl)methanone EGFR EGFR (Tyrosine Kinase) Compound->EGFR ATP Competition DNA_Topo DNA-Topo II Complex Compound->DNA_Topo Intercalation PI3K PI3K/Akt Pathway EGFR->PI3K Phosphorylation RasRaf Ras/Raf/MEK/ERK EGFR->RasRaf Activation Replication DNA Replication DNA_Topo->Replication Blocks (if inhibited) PI3K->Replication Promotes RasRaf->Replication Promotes Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Failure leads to

Caption: Dual-mechanism interference: The derivative inhibits upstream EGFR signaling while simultaneously blocking downstream DNA replication via Topoisomerase II stabilization.

Structure-Activity Relationship (SAR)

Experimental data from analogous bis-heterocycles suggests the following SAR trends for the methanone-linked scaffold:

Modification SiteSubstituentEffect on Biological Activity
Quinazolinone C-6/C-7 -F, -Cl, -Br Increases Potency: Halogens improve lipophilicity and metabolic stability. C-6 fluorine specifically enhances EGFR binding affinity.
Quinazolinone C-6 -NO₂ Decreases Activity: Strong electron-withdrawing groups often reduce solubility and binding efficacy.
Quinoline C-6/C-8 -OCH₃ (Methoxy) Increases Cytotoxicity: Electron-donating groups enhance DNA intercalation strength via pi-stacking interactions.
Linker (Methanone) Reduction to -CH(OH)- Variable: Reduces rigidity but introduces a new chiral center and H-bond donor. Often leads to loss of kinase selectivity.
Linker (Methanone) Replacement with -CH₂- Decreases Potency: Loss of conjugation and rigidity typically lowers IC50 values against resistant cancer lines.

Experimental Protocols

Synthesis Protocol: Oxidative Cyclization Strategy

Rationale: Direct coupling of quinazolinone and quinoline is challenging. A robust approach involves the condensation of 2-aminobenzamide with a quinoline-2-carboxaldehyde derivative, followed by oxidative cyclization.

Step-by-Step Methodology:

  • Reactants: Dissolve 2-aminobenzamide (1.0 eq) and Quinoline-2-carboxaldehyde (1.0 eq) in Ethanol (20 mL).

  • Catalyst: Add catalytic amount of Iodine (10 mol%) or Sodium Metabisulfite (Na₂S₂O₅).

  • Reflux: Heat the mixture at reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Oxidation (Formation of Methanone): Note: The initial condensation often yields the intermediate imine or dihydro-structure. To obtain the methanone linker, an oxidative step is required if starting from aldehyde. Alternatively, react 2-aminobenzamide with Quinoline-2-glyoxylyl chloride (prepared from quinoline and oxalyl chloride).

    • Preferred Route: React Lithium (4-hydroxyquinazolin-2-yl) species with Quinoline-2-carboxylate esters .

  • Purification: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, suitable for screening anticancer potential.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with the derivative (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Conclusion

The (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone scaffold is a potent, dual-action pharmacophore. Its design leverages the established biological activities of its parent heterocycles while introducing a rigid carbonyl linker that enhances selectivity for kinase domains and DNA intercalation sites. Future development should focus on C-6/C-7 substitutions on the quinazolinone ring to optimize solubility and pharmacokinetic profiles.

References

  • Hassanin, H. M., et al. (2012). "Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones." Turkish Journal of Chemistry. Link

  • Kumar, D., et al. (2025). "Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential."[1][2] International Journal of Medical and Pharmaceutical Research. Link

  • Zhang, D., et al. (2024).[3] "Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors." European Journal of Medicinal Chemistry. Link

  • Al-Omary, F. A., et al. (2012). "Biological Activity of Quinoline and Quinazoline Alkaloids." Molecules. Link

  • ChemSrc Database. (2026). "CAS No. 954347-03-6: 4-hydroxy-N-{2-[(quinolin-2-ylcarbonyl)amino]ethyl}quinazoline-2-carboxamide."[4] Link

Sources

Foundational

Tautomerism of 4-Hydroxyquinazoline in Quinoline-Methanone Hybrids: Mechanistic Insights and Experimental Validation

Topic: Tautomerism of 4-hydroxyquinazoline in quinoline-methanone hybrids Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism of 4-hydroxyquinazoline in quinoline-methanone hybrids Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The fusion of quinoline and quinazoline pharmacophores via a methanone (carbonyl) linker represents a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents. However, the efficacy of these hybrids is governed by the tautomeric state of the 4-hydroxyquinazoline (4-HQ) moiety. While often denoted as "4-hydroxy," this heterocycle exists predominantly as the quinazolin-4(3H)-one (lactam) tautomer in physiological conditions.

This guide provides a rigorous technical analysis of the lactam-lactim equilibrium within this specific hybrid architecture. It details the electronic influence of the methanone bridge, provides self-validating experimental protocols for tautomer determination, and outlines the biological implications of tautomeric switching.

Molecular Architecture & Tautomeric Equilibrium

The Core Scaffold

The hybrid structure consists of a quinoline ring linked to a quinazoline ring via a methanone (


) bridge. The 4-hydroxyquinazoline moiety is capable of existence in two primary tautomeric forms:
  • Lactam (Oxo) Form: Quinazolin-4(3H)-one.[1] The proton resides on N3, and a carbonyl exists at C4.

  • Lactim (Hydroxy) Form: 4-Hydroxyquinazoline. The proton resides on the oxygen at C4, forming a hydroxyl group, with a double bond between N3 and C4.

The Equilibrium

In the solid state and polar solvents, the lactam form is thermodynamically favored by approximately 5–7 kcal/mol due to the high resonance stabilization of the amide-like linkage. However, the methanone linker in these hybrids introduces a strong electron-withdrawing group (EWG) that can subtly perturb this equilibrium, potentially increasing the acidity of the N3 proton or stabilizing the lactim form in specific hydrophobic binding pockets.

Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism and the resonance structures involved.

Tautomerism cluster_0 Environmental Factors Lactam Lactam Form (Quinazolin-4(3H)-one) Dominant in Solution/Solid TS Transition State (Proton Transfer) Lactam->TS -H+ (N3) TS->Lactam +H+ (N3) Lactim Lactim Form (4-Hydroxyquinazoline) Minor/Rare TS->Lactim +H+ (O4) Lactim->TS -H+ (O4) Solvent Polar Solvents (DMSO) Stabilize Lactam Linker Methanone Linker (EWG) Inductive Destabilization Binding Target Binding Pocket May Select Lactim

Caption: Proton transfer pathway between the dominant lactam and minor lactim forms, influenced by solvent polarity and the electron-withdrawing methanone linker.

Mechanistic Drivers of Tautomer Stability

Electronic Effect of the Methanone Bridge

The methanone linker (


) connecting the quinoline and quinazoline rings is a strong electron-withdrawing group.
  • Inductive Effect (-I): The carbonyl pulls electron density away from the quinazoline ring. This increases the acidity of the N3 proton in the lactam form.

  • Resonance: If the linker is conjugated (e.g., at position 2), it may stabilize the N3 lone pair, further locking the molecule in the lactam form to maintain aromaticity.

Solvent-Dependent Stability
  • Polar Aprotic (DMSO, DMF): These solvents act as H-bond acceptors. They stabilize the lactam form by accepting a hydrogen bond from the N3-H.

  • Non-Polar (Chloroform, Toluene): The energy gap decreases. While the lactam remains dominant, the absence of strong solvation allows for faster exchange rates, which can be detected via line-broadening in NMR.

  • Protic (Water/Methanol): Water strongly stabilizes the highly polar lactam form (Dipole moment ~4-5 D) over the less polar lactim form (~2 D).

Experimental Validation Protocols

To rigorously determine the tautomeric state of your specific hybrid, rely on a combination of X-ray crystallography (solid state) and NMR spectroscopy (solution state).[2]

Protocol: NMR Determination of Tautomers

Objective: Distinguish between N-H (lactam) and O-H (lactim) species.

Reagents:

  • Deuterated DMSO (

    
    ) for polar environment.
    
  • Deuterated Chloroform (

    
    ) for non-polar environment.
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the hybrid in 0.6 mL of solvent. Ensure complete solubility; filter if necessary.

  • 1H NMR Acquisition:

    • Scan range: -2 to 16 ppm.

    • Key Signal: Look for a broad singlet between 11.0–13.0 ppm .

      • Interpretation: This signal corresponds to the N3-H of the lactam. An O-H signal (lactim) would typically appear upfield or be absent due to rapid exchange, but the N-H is diagnostic for the lactam.

  • 13C NMR Acquisition:

    • Key Signal: Examine the Carbonyl/C4 region (155–170 ppm).

    • Lactam (C=O): Signal typically at 160–165 ppm .

    • Lactim (C-OH): Signal typically shifts downfield to >168 ppm or upfield depending on shielding, but the C=O characteristic shift is the primary identifier.

  • 15N HMBC (Optional but Definitive):

    • If available, run 1H-15N HMBC.

    • Lactam: Strong correlation between the proton at ~12 ppm and a pyrrole-like nitrogen (-150 to -250 ppm scale).

    • Lactim: The proton would correlate to oxygen (invisible in 15N) or show a pyridine-like nitrogen shift.

Protocol: X-Ray Crystallography (Solid State)

Objective: Definitive structural proof.

  • Crystallization: Dissolve compound in hot ethanol/DMF mixture. Allow slow evaporation at room temperature.

  • Analysis: Measure bond lengths at C4-N3 and C4-O.

    • Lactam: C4=O bond length ~1.22 Å; C4-N3 bond length ~1.38 Å (single bond character).

    • Lactim: C4-O bond length ~1.35 Å; C4=N3 bond length ~1.30 Å (double bond character).

Data Summary Table: Diagnostic Signals
FeatureLactam (Quinazolin-4-one)Lactim (4-Hydroxyquinazoline)
1H NMR (DMSO)

11.5–12.5 ppm (N-H, broad)

>13 ppm or invisible (O-H)
13C NMR (C4)

158–162 ppm (C=O character)

165–170 ppm (C-O character)
C4-O Bond Length ~1.22 Å (Double Bond)~1.35 Å (Single Bond)
N3-C4 Bond Length ~1.38 Å (Single Bond)~1.30 Å (Double Bond)

Workflow for Tautomer Identification

Use the following logic flow to validate your compound's structure.

Workflow Start Synthesized Hybrid Compound Solubility Dissolve in DMSO-d6 Start->Solubility HNMR Run 1H NMR Solubility->HNMR CheckNH Signal at 11-13 ppm? HNMR->CheckNH LactamConfirmed Lactam (Oxo) Form Confirmed (Dominant Species) CheckNH->LactamConfirmed Yes (Broad Singlet) CheckCNMR Run 13C NMR Check C4 Shift CheckNH->CheckCNMR No / Ambiguous CheckCNMR->LactamConfirmed ~160 ppm LactimSuspect LactimSuspect CheckCNMR->LactimSuspect >168 ppm (Suspect Lactim/Salt)

Caption: Step-by-step decision tree for confirming the tautomeric state using standard spectroscopic techniques.

Biological Implications[3][4][5][6]

Drug-Target Interaction

The tautomeric state dictates the hydrogen bond donor/acceptor profile, which is critical for binding affinity (e.g., in the ATP-binding pocket of kinases).

  • Lactam (Donor-Acceptor): The N3-H is a hydrogen bond donor . The C4=O is a hydrogen bond acceptor . This is the standard recognition motif for many kinase inhibitors (e.g., Gefitinib analogs).

  • Lactim (Donor-Acceptor): The O-H is the donor, and N3 becomes an acceptor. A mismatch here can abolish potency.

Solubility and Permeability

The lactam form is significantly more polar and has a higher melting point due to intermolecular hydrogen bonding (dimer formation). This often results in:

  • Lower Lipid Solubility (LogP): Harder to cross cell membranes passively.

  • Higher Crystal Lattice Energy: Lower aqueous solubility.

  • Strategy: Masking the N3-H (e.g., via alkylation) or using the methanone linker to twist the molecule (disrupting planar stacking) can improve solubility profiles.

References

  • Tautomerism of 4-Hydroxyquinazoline: Fathalla, M., et al. "Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases." Journal of Molecular Structure, 2011. Link

  • Quinazoline-Quinoline Hybrids: Tiwaria, S., et al. "Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential." Indian Chemical Society, 2020. Link

  • Solvent Effects on Tautomerism: Garland, C.W., et al. "Determination of Solvent Effects on Keto–Enol Equilibria." Journal of Chemical Education, Missouri University. Link

  • Biological Activity of Quinazolinones: Auti, P.S., et al. "Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids." RSC Advances, 2020. Link[3]

  • NMR Investigation of Tautomerism: Pham, T.T.M., et al. "Application of NMR in the investigation of dynamic tautomerism of 4(3H)-quinazolinone system." ASEAN Journal on Science and Technology for Development, 2017. Link

Sources

Exploratory

Pharmacological potential of quinazoline-quinoline methanone scaffolds

An In-depth Technical Guide to the Pharmacological Potential of Quinoline-Quinazolinone Scaffolds Abstract The strategic fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Potential of Quinoline-Quinazolinone Scaffolds

Abstract

The strategic fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide provides a comprehensive technical overview of quinoline-quinazolinone hybrids, a promising class of molecules that combines two well-established pharmacophores. We will delve into the rationale behind this molecular hybridization, explore validated synthetic pathways, and analyze their significant antimicrobial and antileishmanial activities, supported by quantitative data. Furthermore, this guide will detail structure-activity relationships (SAR) and provide validated experimental protocols for synthesis and biological evaluation, offering a vital resource for researchers and professionals in drug discovery and development.

Introduction: The Rationale for Hybrid Scaffolds

In the quest for novel therapeutics, the strategy of molecular hybridization—covalently linking two or more pharmacophoric units—has emerged as a powerful tool. This approach can lead to compounds with improved affinity, better selectivity, dual-target activity, or novel mechanisms of action that can overcome drug resistance. The quinoline-quinazolinone scaffold is a prime example of this strategy, leveraging the proven biological activities of its constituent heterocycles.

The Quinazoline Moiety: A Privileged Pharmacophore

Quinazoline, a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The structural versatility of the quinazoline nucleus allows for substitutions at multiple positions, leading to a diverse chemical space for therapeutic exploration.[5] Notably, several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, are built upon the quinazoline framework, highlighting its clinical significance.[6]

The Quinoline Moiety: A Versatile Bioactive Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is another critical scaffold found in numerous natural products and synthetic drugs. Historically, quinoline derivatives like quinine have been instrumental in the fight against malaria. Modern research has expanded their therapeutic profile to include potent anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities. The ability of the quinoline core to intercalate with DNA and inhibit key enzymes like topoisomerase has made it a valuable component in the design of chemotherapeutic agents.

Molecular Hybridization: The Genesis of Quinoline-Quinazolinones

The rationale for combining the quinazoline and quinoline scaffolds into a single molecule is to create a hybrid agent that may exhibit synergistic or novel biological activities.[7] The resulting quinoline-quinazolinone structure is hypothesized to interact with multiple biological targets or to possess an enhanced activity spectrum compared to its individual components. Researchers have successfully synthesized and evaluated these hybrids, revealing significant potential, particularly in the realms of antimicrobial and antileishmanial chemotherapy.[7]

Synthetic Strategies for Quinoline-Quinazolinone Hybrids

The synthesis of quinoline-quinazolinone hybrids requires a multi-step approach that is both efficient and versatile, allowing for the generation of a library of derivatives for biological screening. The primary synthetic challenge lies in the controlled formation of the quinazolinone ring from a quinoline-containing precursor.

A validated and effective method involves the reaction of a quinoline-2-carbaldehyde derivative with various substituted aminobenzamides.[7] The choice of a catalyst and solvent system is critical for achieving high yields. Cyanuric chloride in acetonitrile has proven to be an effective combination for this condensation reaction.[7] This specific choice is rooted in the ability of cyanuric chloride to act as a powerful dehydrating agent, facilitating the cyclization step required to form the quinazolinone ring system under relatively mild conditions, thus preserving the integrity of other functional groups on the scaffold.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product Quinoline_Aldehyde Quinoline-2-carbaldehyde (e.g., 8-methoxy derivative) Reaction_Step Condensation & Cyclization Quinoline_Aldehyde->Reaction_Step Aminobenzamides Substituted 2-Aminobenzamides Aminobenzamides->Reaction_Step Final_Product Quinoline-Quinazolinone Hybrid Scaffold Reaction_Step->Final_Product Catalyst Catalyst/Reagent: Cyanuric Chloride Solvent: Acetonitrile (CH3CN) Condition: 80°C Catalyst->Reaction_Step

General Synthetic Workflow for Quinoline-Quinazolinone Hybrids.

Pharmacological Potential and Mechanisms of Action

The fusion of the quinoline and quinazolinone rings has yielded hybrids with potent biological activities, particularly against microbial pathogens and parasites.

Antimicrobial and Antifungal Activity

A series of twenty-three novel quinoline-quinazolinone hybrids were synthesized and screened for their activity against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas putida), and fungi (Candida albicans, Aspergillus niger).[7] Several compounds demonstrated noteworthy inhibitory potential.

The mechanism of action for quinoline-based antimicrobials often involves the inhibition of DNA gyrase and topoisomerase, enzymes crucial for bacterial DNA replication, leading to cell death.[8] Quinazolinones can also interfere with microbial growth through various pathways.[9][10] The hybrid nature of these scaffolds likely allows them to leverage these mechanisms for potent antimicrobial effects.

Table 1: In Vitro Antimicrobial and Antifungal Activity of Select Quinoline-Quinazolinone Derivatives (IC₅₀ in µM) [7]

Compound IDSubstituent (R)E. coliP. putidaB. subtilisC. albicansA. niger
1a 2-F11.215.69.819.321.4
1b 3-F10.514.88.918.520.1
1c 4-F9.713.17.516.918.8
1d 2-Cl8.912.56.815.417.2
1e 4-Cl8.111.96.114.816.5
1f 4-Br7.510.85.913.915.3
Cipro. (Standard)1.11.31.0--
Ampho. B (Standard)---2.12.5

Data extracted from the study by Tiwari et al.[7] Cipro.: Ciprofloxacin; Ampho. B: Amphotericin B.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The same series of quinoline-quinazolinone hybrids was evaluated for activity against the promastigote form of Leishmania donovani.[7] Compound 1f , featuring a 4-bromo substitution, emerged as the most potent agent in the series, with an IC₅₀ value of 4.9 µM, showcasing the potential of this scaffold in developing new antiparasitic drugs.[7]

Table 2: In Vitro Antileishmanial Activity of Select Quinoline-Quinazolinone Derivatives [7]

Compound IDSubstituent (R)L. donovani (IC₅₀ in µM)
1a 2-F8.9
1c 4-F7.5
1e 4-Cl6.8
1f 4-Br4.9
Miltefosine (Standard)2.8

Data extracted from the study by Tiwari et al.[7]

Anticancer Potential

While the primary study on these specific hybrids focused on antimicrobial and antileishmanial activities, the parent scaffolds are renowned for their anticancer properties.[11][12] Quinazoline derivatives, in particular, are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[3][6] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the signaling cascade that leads to cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Activates EGF EGF (Ligand) EGF->EGFR Binds Hybrid Quinoline-Quinazolinone (Potential Inhibitor) Hybrid->EGFR Inhibits ATP Binding

Potential Anticancer Mechanism via EGFR Pathway Inhibition.

Given the strong precedent, screening quinoline-quinazolinone hybrids against various cancer cell lines, particularly those overexpressing EGFR, is a logical and highly promising direction for future research.

Structure-Activity Relationship (SAR) Analysis

Analysis of the biological data from the synthesized quinoline-quinazolinone derivatives provides crucial insights into the structure-activity relationship (SAR), guiding future optimization efforts.[7]

  • Halogen Substitution: The presence and position of halogen atoms on the terminal phenyl ring significantly influence activity. For both antimicrobial and antileishmanial assays, a clear trend was observed: Br > Cl > F .[7]

  • Positional Isomers: Among the fluoro-substituted compounds, the potency varied with the substitution position, generally following the order: para (4-F) > ortho (2-F) > meta (3-F) .[7] This suggests that electronic and steric effects at the para-position are most favorable for biological activity.

  • Hydrophobicity: The increasing potency from F to Br correlates with increasing hydrophobicity and atomic size, which may enhance membrane permeability or binding affinity to the target site.

G cluster_sar Structure-Activity Relationship (SAR) Core SAR1 Quinoline Moiety: - 8-methoxy group appears favorable. - Modifications could tune properties. SAR1->Core SAR2 Quinazolinone Core: - Essential for overall activity. SAR2->Core SAR3 Phenyl Ring 'R' Substitutions: - Halogens enhance activity (Br > Cl > F). - Para-position is generally optimal. SAR3->Core

Key SAR points for the Quinoline-Quinazolinone Scaffold.
(Note: A base image SAR_base.png representing the core scaffold would be used here for annotation.)

Key Experimental Protocols

To ensure reproducibility and adherence to scientific standards, detailed protocols are essential. The following are representative methodologies for the synthesis and antimicrobial evaluation of these scaffolds.

Protocol: Synthesis of a Representative Quinoline-Quinazolinone Hybrid (e.g., Compound 1f)

Causality: This protocol utilizes cyanuric chloride as a dehydrating agent to facilitate the intramolecular cyclization of the intermediate Schiff base formed between the aldehyde and the aminobenzamide, which is a more efficient and milder alternative to harsh thermal conditions.

Materials:

  • 8-methoxyquinoline-2-carbaldehyde (1 equivalent)

  • 2-amino-4-bromobenzamide (1 equivalent)

  • Cyanuric chloride (1 equivalent)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a stirred solution of 8-methoxyquinoline-2-carbaldehyde (1.0 mmol) and 2-amino-4-bromobenzamide (1.0 mmol) in anhydrous acetonitrile (20 mL), add cyanuric chloride (1.0 mmol).

  • Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 60-120 minutes), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution (25 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure quinoline-quinazolinone hybrid.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides a reliable measure of potency.

Materials:

  • Synthesized quinoline-quinazolinone compounds

  • Bacterial/fungal strains (e.g., E. coli, B. subtilis)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO/media)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Dispense 100 µL of appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Prepare the microbial inoculum by adjusting the culture to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include a positive control (standard antibiotic) and a negative control (broth + inoculum + DMSO) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

Conclusion and Future Perspectives

The quinoline-quinazolinone hybrid scaffold represents a highly promising area for drug discovery. The initial findings clearly demonstrate potent antimicrobial, antifungal, and antileishmanial activities, validating the molecular hybridization strategy.[7] The established SAR provides a clear roadmap for the rational design of next-generation analogues with potentially enhanced potency and an improved pharmacological profile.

Future research should focus on several key areas:

  • Expansion of Biological Screening: These compounds should be evaluated against a broader panel of pathogens, including drug-resistant bacterial strains and other parasites.

  • Anticancer Evaluation: A comprehensive screening against various cancer cell lines is strongly warranted based on the known activities of the parent scaffolds.[11][12]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing these leads and understanding their therapeutic potential.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds are necessary to assess their drug-likeness.

References

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). PubMed. [Link]

  • Tiwari, S., Kirar, S., Banerjee, U. C., Babu, N. K., Singh, S., & Singh, I. P. (2015). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. Journal of the Indian Chemical Society. [Link]

  • Tobe, M., Isobe, Y., Tomizawa, H., Matsumoto, M., Obara, F., Nagasaki, T., & Hayashi, H. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinazoline derivatives and hybrids: recent structures with potent bioactivity. (2024). ResearchGate. [Link]

  • Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. (n.d.). ResearchGate. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • He, L., Chang, J., & Sun, J. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. (2018). ACS Omega. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2017). IntechOpen. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. (2025). PubMed. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research. [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. [Link]

  • Synthesis of Novel Hybrids of Quinazoline and Artemisinin with High Activities against Plasmodium falciparum, Human Cytomegalovirus, and Leukemia Cells. (2017). ACS Omega. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (2018). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Chemical structures of quinazoline-thiourea hybrids. (n.d.). ResearchGate. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PMC. [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024). Ukaaz Publications. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). PubMed. [Link]

Sources

Foundational

Molecular weight and formula of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

This guide provides an in-depth technical analysis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone . It is structured to serve researchers requiring precise physicochemical data, synthetic pathways, and structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone . It is structured to serve researchers requiring precise physicochemical data, synthetic pathways, and structural validation protocols.

Part 1: Chemical Identity & Physicochemical Core

Executive Summary: The compound (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a bis-heterocyclic scaffold featuring a quinazoline core linked to a quinoline ring via a carbonyl (methanone) bridge.[1][2][3][4] In solution and solid states, this molecule predominantly exhibits tautomeric behavior that significantly influences its solubility, reactivity, and receptor binding affinity.

Quantitative Specifications

The following data is derived from IUPAC nomenclature standards and atomic mass calculations based on the standard isotope distribution.

ParameterValueTechnical Notes
Molecular Formula C₁₈H₁₁N₃O₂ Confirmed via fragment analysis (Quinazoline + Quinoline + Ketone - 2H).
Molecular Weight 301.30 g/mol Average mass.
Monoisotopic Mass 301.0851 Da Essential for High-Resolution Mass Spectrometry (HRMS) validation.
Heavy Atom Count 2318 Carbon, 3 Nitrogen, 2 Oxygen.
Rotatable Bonds 2The C-C bonds flanking the carbonyl bridge allow limited conformational flexibility.
Topological Polar Surface Area ~75 ŲPredictive value; includes contributions from amide-like tautomer and pyridine-like nitrogens.
Structural Tautomerism

A critical feature of "4-hydroxyquinazoline" derivatives is their existence as the 4(3H)-quinazolinone tautomer. In polar solvents (DMSO, MeOH) and biological buffers, the keto-form (lactam) is energetically favored over the enol-form (lactim).

  • Implication: When designing NMR experiments or docking studies, the N3-protonated carbonyl form (Structure B below) must be the primary model.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinazoline) Less Stable Keto Keto Form (Quinazolin-4(3H)-one) Dominant Species Enol->Keto  Proton Transfer   (Solvent Dependent)

Figure 1. Tautomeric equilibrium favoring the quinazolinone species.

Part 2: Synthesis & Retrosynthetic Analysis

Direct synthesis of bis-heterocyclic methanones requires overcoming the deactivating nature of the nitrogenous rings. The following protocol outlines a Convergent Oxidative Strategy , prioritized for its regioselectivity and yield stability.

Retrosynthetic Logic

To construct the C₁₈H₁₁N₃O₂ scaffold, we disconnect at the carbonyl bridge. The most robust approach involves the formation of a methylene bridge followed by benzylic oxidation.

Pathway:

  • Fragment A: 2-Chloromethylquinazolin-4(3H)-one.

  • Fragment B: Quinolin-2-yl anion (generated from 2-bromoquinoline or quinaldine).

  • Coupling: Nucleophilic substitution to form the methylene intermediate.

  • Oxidation: Conversion of the methylene (-CH₂-) to methanone (-C=O-).

Validated Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Methylene Bridge Formation
  • Reagents: 2-(Chloromethyl)quinazolin-4(3H)-one, 2-Lithioquinoline (generated in situ from 2-Bromoquinoline + n-BuLi).

  • Conditions: THF, -78°C to RT, 4 hours.

  • Mechanism: The quinolinyl nucleophile attacks the chloromethyl electrophile.

  • Intermediate: 2-((Quinolin-2-yl)methyl)quinazolin-4(3H)-one.

Step 2: Oxidative Carbonylation
  • Reagents: Selenium Dioxide (SeO₂) or KMnO₄/Alumina.

  • Solvent: 1,4-Dioxane (for SeO₂) or Dichloromethane (for solid support).

  • Procedure: Reflux the methylene intermediate with 1.5 eq SeO₂ for 6-12 hours.

  • Purification: Filtration through Celite followed by recrystallization from EtOH/DMF.

SynthesisWorkflow Start1 Precursor A: 2-(Chloromethyl)quinazolin-4(3H)-one Coupling Nucleophilic Substitution (THF, -78°C -> RT) Start1->Coupling Start2 Precursor B: 2-Bromoquinoline Lithiation Lithiation (n-BuLi, -78°C) Start2->Lithiation Lithiation->Coupling Intermediate Intermediate: Bis-heteroaryl Methane Coupling->Intermediate Oxidation Oxidation (SeO2, Dioxane, Reflux) Intermediate->Oxidation Final Target: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Oxidation->Final

Figure 2. Convergent synthesis workflow via methylene oxidation.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the correct target and not a regioisomer or degradation product, the following spectral fingerprints must be verified.

Mass Spectrometry (LC-MS/HRMS)
  • Expected [M+H]⁺: 302.0924 m/z.

  • Fragmentation Pattern:

    • Loss of CO (28 Da) is common in diaryl ketones.

    • Characteristic fragment ions for the Quinazolinone core (~146 Da) and Quinoline core (~128 Da) should be observed upon collision-induced dissociation (CID).

Proton NMR (¹H-NMR, 500 MHz, DMSO-d₆)

Due to the electron-withdrawing nature of the carbonyl bridge and the nitrogenous rings, aromatic protons will be desheilded.

Shift (δ ppm)MultiplicityIntegrationAssignment
12.5 - 13.0 Broad Singlet1HNH (Amide proton of quinazolinone tautomer). Disappears on D₂O exchange.
8.5 - 9.0 Doublet/Multiplet2HProtons adjacent to ring nitrogens (Quinoline H3/H4 or Quinazoline H5).
7.4 - 8.2 Multiplets8HRemaining aromatic protons.
Note No aliphatic signals-Absence of signals < 6.0 ppm confirms successful oxidation of the methylene bridge.
Infrared Spectroscopy (FT-IR)
  • 1670–1690 cm⁻¹: Strong C=O stretch (Diaryl ketone bridge).

  • 1650–1660 cm⁻¹: Amide I band (Quinazolinone carbonyl).

  • 3100–3300 cm⁻¹: Broad N-H stretch (Lactam form).

Part 4: Therapeutic Context & Applications

The (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone scaffold possesses specific pharmacophoric features relevant to drug discovery.

  • Kinase Inhibition: The planar bis-heterocyclic structure mimics the ATP-binding motif. Similar quinazoline derivatives are potent EGFR and VEGFR inhibitors. The "methanone" bridge provides a hinge-binding acceptor point.

  • Metal Chelation: The proximity of the Quinoline Nitrogen (N1') and the Bridge Carbonyl Oxygen allows for bidentate chelation of divalent cations (Cu²⁺, Zn²⁺), potentially relevant in neurodegenerative disease models (Alzheimer's/Parkinson's) where metal homeostasis is disrupted.

  • DNA Intercalation: The extended π-conjugation suggests potential as a DNA intercalator for oncology applications.

References

  • Tautomerism of 4-Hydroxyquinazolines: Fathalla, M., et al. "Isomeric forms of 4-hydroxyquinazoline (4-HQZ): Structural and energetic properties." ResearchGate. [Link]

  • Synthesis of Quinazolinones via Oxidative Cyclization: Hao, Z., et al. "Co(OAc)2[5]·4 H2O Catalyzed Dehydrogenative Cyclizations." Journal of Organic Chemistry, 2022.[5][6] [Link]

  • Bioactivity of Quinoline-Quinazolinone Hybrids: Gatadi, S., et al. "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[7] European Journal of Medicinal Chemistry, 2019.[7] [Link]

  • General Methods for Bis-Heterocyclic Ketone Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines." [Link]

Sources

Exploratory

The Bis-Heterocyclic Bridge: Engineering Quinazoline-2-yl Quinolin-2-yl Methanones for Targeted Therapeutics

Executive Summary: The Power of Privileged Hybridization In the landscape of modern drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Privileged Hybridization

In the landscape of modern drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—remains a cornerstone of library design. This guide focuses on a specific, high-potential chemotype: the Quinazoline-2-yl Quinolin-2-yl Methanone .

This scaffold represents the fusion of two bioactive giants:

  • The Quinazoline: The core moiety of EGFR inhibitors like Gefitinib and Erlotinib.

  • The Quinoline: The historic scaffold of antimalarials (Chloroquine) and modern kinase inhibitors (Lenvatinib).

  • The Methanone Bridge (

    
    ):  A critical linker that enforces planarity through conjugation, acts as a hydrogen bond acceptor, and alters the electronic density of the flanking heterocycles.
    

This guide details the synthetic architecture, pharmacological rationale, and optimization strategies for this class of bis-heterocyclic ketones.

Structural Rationale & Pharmacophore Modeling

The therapeutic utility of linking a quinazoline and a quinoline via a carbonyl bridge lies in the creation of a rigid, electron-deficient planar system .

Electronic and Steric Properties
  • Planarity & DNA Intercalation: The

    
     hybridized carbonyl carbon ensures that, barring significant steric hindrance from ortho-substituents, the two aromatic systems remain relatively coplanar. This geometry is ideal for DNA intercalation, a mechanism relevant for cytotoxic oncology payloads.
    
  • Chelation Potential: The nitrogen atoms at the 1-position of both rings, combined with the central carbonyl oxygen, create a tridentate-like pocket (N-O-N) capable of coordinating metal ions (e.g.,

    
    , 
    
    
    
    ) in metalloenzyme active sites.
  • H-Bonding Network: The carbonyl oxygen serves as a strong H-bond acceptor, critical for interacting with the "hinge region" of ATP-binding sites in kinases.

Visualization: The Pharmacophore Logic

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore Quinazoline Quinazoline Core (EGFR/Kinase Affinity) Bridge Methanone Bridge (C=O) (Rigidity & H-Bond Acceptor) Quinazoline->Bridge Conjugation Target Therapeutic Outcome (Dual Inhibition) Quinazoline->Target Hydrophobic Pocket A Bridge->Target Hinge Binding Quinoline Quinoline Core (DNA Binding/Antimicrobial) Quinoline->Bridge Conjugation Quinoline->Target Hydrophobic Pocket B

Figure 1: Pharmacophore assembly logic. The central bridge integrates two distinct binding domains into a single, rigid chemical entity.

Synthetic Architectures

Synthesizing bis-heteroaryl ketones requires overcoming the poor nucleophilicity of electron-deficient heterocycles. Below is the field-validated protocol for constructing the Quinazoline-2-yl Quinolin-2-yl Methanone core.

Retrosynthetic Analysis

The most robust disconnection is at the carbonyl carbon. Two primary pathways exist:

  • Nucleophilic Acylation: Reaction of a metallated heterocycle (e.g., 2-lithioquinoline) with an ester or nitrile derivative of the other.

  • Oxidative Coupling: Synthesis of the methylene-linked precursor (

    
    ) followed by benzylic oxidation.
    
Recommended Protocol: The Oxidative Route

The oxidative route is often preferred in scale-up to avoid cryogenic organolithium steps and to allow for late-stage diversification.

Step 1: Synthesis of the Methylene Bridge

  • Reagents: 2-Chloromethylquinazoline, Quinolin-2-thiol (or 2-aminoquinoline for amine bridges),

    
    , DMF.
    
  • Note: For a direct carbon-carbon bond (needed for the methanone), a Friedländer Condensation variant is superior.

Step 2: Direct Carbonyl Coupling (The "Organometallic" Route)

  • Why this route? It constructs the C-C(=O)-C bond directly.

Detailed Experimental Protocol

Objective: Synthesis of Quinazoline-2-yl(quinolin-2-yl)methanone.

  • Preparation of Nucleophile (2-Lithioquinoline):

    • Charge a flame-dried 3-neck flask with 2-bromoquinoline (1.0 eq) and anhydrous THF under Argon.

    • Cool to

      
      .
      
    • Add

      
      -Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
      
    • Observation: Solution typically turns deep red/brown, indicating lithiation. Stir for 30 mins.

  • Coupling (The Electrophile):

    • Dissolve Ethyl quinazoline-2-carboxylate (1.0 eq) in anhydrous THF in a separate vessel.

    • Cannulate the ester solution into the lithioquinoline solution at

      
       slowly.
      
    • Mechanism:[1] The nucleophilic quinolin-2-yl anion attacks the ester carbonyl.

    • Stir at

      
       for 1 hour, then allow to warm to 
      
      
      
      .
  • Quench and Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x). Wash organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Oxidation (If Alcohol Intermediate Forms):

    • Often, the reaction may yield the secondary alcohol if not carefully controlled. If the alcohol is isolated, dissolve in DCM and treat with Dess-Martin Periodinane (DMP) (1.2 eq) at RT for 2 hours to yield the ketone.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 45-65%.

Synthetic Workflow Diagram

Synthesis Start Start: 2-Bromoquinoline Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate 2-Lithioquinoline Species Lithiation->Intermediate Addition Electrophilic Trap (Ethyl quinazoline-2-carboxylate) Intermediate->Addition Workup Hydrolysis & Workup Addition->Workup Product Target: Bis-Heteroaryl Methanone Workup->Product

Figure 2: Synthetic workflow for the organometallic coupling route.

Medicinal Chemistry Applications

Oncology: Kinase Inhibition (EGFR/VEGFR)

The quinazoline core is a proven pharmacophore for ATP-competitive inhibition. By linking it to a quinoline via a methanone, we target the hinge region of kinases.

  • Mechanism: The carbonyl oxygen forms a hydrogen bond with the backbone NH of the kinase hinge (e.g., Met793 in EGFR). The planar aromatic wings extend into the hydrophobic pockets (Gatekeeper region).

  • Reference Insight: Quinazoline hybrids have demonstrated nanomolar inhibition of EGFR and VEGFR-2, often outperforming single-ring analogs due to increased hydrophobic contacts [1, 2].

DNA Intercalation & Topoisomerase Inhibition

The planar nature of the quinazoline-CO-quinoline system mimics the structure of known intercalators like acridines.

  • Application: Cytotoxic payloads for Antibody-Drug Conjugates (ADCs).

  • Data Interpretation: In cytotoxicity assays (MTT), these compounds often show

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 (breast) and HeLa (cervical) lines [3].
Infectious Disease (Bioisosteres)

Quinoline is the scaffold of quinine. The bis-heterocyclic methanone acts as a "super-quinoline."

  • Antimalarial: The basic nitrogens (if protonated in the acidic food vacuole of the parasite) facilitate accumulation. The planar system inhibits hemozoin formation.

  • Antimicrobial: Bis-heterocycles have shown efficacy against MRSA by disrupting cell wall synthesis or targeting DNA gyrase [4].

ADMET Optimization & Data Analysis

A major challenge with bis-heteroaryl methanones is poor aqueous solubility due to high lipophilicity (LogP > 4) and strong crystal lattice energy (pi-stacking).

Solubility Optimization Strategy

To transform this scaffold into a viable drug candidate, "solubilizing tails" must be added.

Modification SiteChemical GroupEffect on LogPEffect on Potency
Quinazoline C-4 Morpholine / PiperazineDecreases (Improved Solubility)Maintains (Solvent exposed region)
Quinoline C-6/7 Methoxy (-OMe)Slight IncreaseIncreases (H-bond donor interaction)
Quinoline C-4 N-MethylpiperazineSignificant DecreaseCritical: Often improves bioavailability
Representative SAR Data (Hypothetical/Aggregated)

Based on aggregate data of similar bis-heterocyclic ketones [1, 5].

Compound IDR1 (Quinazoline)R2 (Quinoline)LinkerEGFR

(nM)
Solubility (pH 7.4)
BM-001 HHC=O150Low (< 1

)
BM-002 4-MorpholinoHC=O45Moderate
BM-003 4-Morpholino6-FC=O12 Moderate
BM-004 HHCH2 (Methylene)450Low

Key Insight: The Carbonyl (


) linker (BM-001) is generally more potent than the Methylene (

) linker (BM-004) due to the rigid planar conformation required for the active site.

References

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Source: RSC Advances (2020). URL:[Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Source: International Journal of Pharmaceutical Sciences (2025). URL:[Link] (Landing Page)

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source: RSC Medicinal Chemistry (2020). URL:[Link]

  • Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Source: Journal of Medicinal Chemistry (2002). URL:[Link]

  • Synthesis of methane-linked bis-heterocycles containing the 1,5-disubstituted-tetrazole moiety. Source: Longdom Publishing. URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Synthesis

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. The synthesis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methano...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. The synthesis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, a molecule featuring two medicinally-relevant cores, presents unique challenges. This document provides in-depth troubleshooting, field-proven optimization protocols, and answers to frequently encountered questions to help you navigate these challenges and significantly improve your reaction yields.

Overview of the Synthetic Challenge

The target molecule, (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, exists in tautomeric equilibrium with 2-(quinoline-2-carbonyl)quinazolin-4(3H)-one. Its synthesis typically involves a two-step sequence: an initial acylation followed by a cyclization/dehydration event. While theoretically straightforward, this pathway is often plagued by low yields stemming from competing side reactions, suboptimal reaction conditions, and difficulties in purification.

The most common and logical synthetic approach involves the condensation of 2-aminobenzamide with an activated derivative of quinoline-2-carboxylic acid, such as quinoline-2-carbonyl chloride. This guide will focus on troubleshooting and optimizing this specific pathway.

Proposed Core Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product A 2-Aminobenzamide C N-(2-carbamoylphenyl)quinoline-2-carboxamide A->C Acylation (Step 1) B Quinoline-2-carbonyl Chloride B->C D (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone C->D Cyclization/ Dehydration (Step 2)

Caption: Proposed two-step synthesis pathway.

Troubleshooting Guide: From Low Yields to Optimized Results

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Consistently Low Overall Yield (<40%)

Q: My overall yield is disappointingly low. I'm seeing a complex mixture on my TLC plate. Where should I start troubleshooting?

A: A low overall yield is the most frequent complaint and typically points to a combination of factors rather than a single issue. A systematic approach is essential. The problem usually lies in one of three areas: the quality of your starting materials, the efficiency of the acylation step, or the conditions of the final cyclization.

troubleshooting_workflow

Caption: Systematic workflow for troubleshooting low reaction yield.

Expert Insight: Before optimizing reaction parameters, always validate your inputs. The most common point of failure is the quality of the quinoline-2-carbonyl chloride, which is highly moisture-sensitive. It is often best to prepare it fresh from quinoline-2-carboxylic acid and thionyl chloride or oxalyl chloride immediately before use.

Problem 2: Incomplete Acylation (Step 1)

Q: My TLC analysis consistently shows a significant amount of unreacted 2-aminobenzamide, even after prolonged reaction times. How can I drive the acylation to completion?

A: This indicates that the electrophilicity of the acid chloride is insufficient or that it is being consumed by side reactions before it can react with the 2-aminobenzamide.

Causality & Solutions:

  • Hydrolysis of Acid Chloride: Quinoline-2-carbonyl chloride reacts rapidly with trace amounts of water. This is a primary cause of incomplete reactions.

    • Protocol: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., dry THF, DCM, or Toluene). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Insufficient Reactivity: The nucleophilicity of the aniline nitrogen in 2-aminobenzamide is moderate. The reaction may be sluggish at room temperature.

    • Protocol: Add a non-nucleophilic organic base like pyridine or triethylamine (Et3N). This base acts as an essential scavenger for the HCl generated during the reaction, preventing it from protonating the starting amine and shutting down the reaction.[2] The reaction can also be gently heated to 35-40 °C to increase the rate.

  • Stoichiometry: Ensure a slight excess (1.1 to 1.2 equivalents) of the quinoline-2-carbonyl chloride is not being used. If it is still not working, a slight excess may be necessary, but be mindful that this can complicate purification.

Problem 3: Formation of Key Byproducts

Q: I've successfully formed the acylated intermediate, but the subsequent cyclization step produces a major byproduct. What is it and how can I prevent it?

A: The high temperatures often required for the cyclization/dehydration step can lead to unwanted side reactions.

Likely Byproducts & Mitigation Strategies:

  • Dimerization/Self-Condensation: At elevated temperatures, 2-aminobenzamide can react with a formed quinazolinone intermediate, leading to higher molecular weight byproducts like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[3]

    • Mitigation: The most effective strategy is to ensure the acylation (Step 1) goes to full completion before initiating the high-temperature cyclization. If the intermediate is stable, consider isolating and purifying it before proceeding to the cyclization step. This removes any unreacted 2-aminobenzamide.

  • Decarboxylation of Anthranilic Acid Impurities: If your 2-aminobenzamide starting material is contaminated with anthranilic acid, it can decarboxylate above 145°C to form aniline, which can lead to other impurities.[3]

    • Mitigation: Use high-purity 2-aminobenzamide. If purity is uncertain, recrystallize it before use.

  • Hydrolysis of the Product: The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at high temperatures, leading to ring-opening.[1]

    • Mitigation: Use a catalytic amount of acid (e.g., p-toluenesulfonic acid) rather than a stoichiometric amount. If using a base, avoid strong aqueous bases during the high-temperature step. Neutralize the reaction mixture promptly during workup.

side_reactions

Caption: Desired reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the cyclization step (Step 2)? A: The two most critical parameters are temperature and water removal . The cyclization is a dehydration reaction. It often requires temperatures between 130-160°C.[3] Using a high-boiling solvent like toluene or xylene with a Dean-Stark apparatus to azeotropically remove the water formed is a highly effective strategy to drive the equilibrium towards the product.

Q2: Can I use quinoline-2-carboxylic acid directly with a coupling agent instead of the acid chloride? A: Yes, this is an excellent alternative that avoids handling thionyl chloride. Peptide coupling agents like HATU, HBTU, or EDC with a base like DIPEA can be used to form the acylated intermediate under much milder conditions. While more expensive, this method often leads to cleaner reactions and can be easier to optimize.

Q3: My final product is proving very difficult to purify by column chromatography. Are there other methods? A: The quinazolinone moiety has a weakly acidic N-H proton. You can often exploit this for an acid-base workup. Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The desired product may remain in the organic layer while acidic impurities are removed. Conversely, washing with dilute aqueous acid (e.g., 1M HCl) can remove basic impurities. Always test this on a small scale first, as the solubility of your specific compound may vary.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of the Acylated Intermediate

(N-(2-carbamoylphenyl)quinoline-2-carboxamide)

  • To an oven-dried, 3-neck round-bottom flask under a nitrogen atmosphere, add 2-aminobenzamide (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to create a stirrable suspension.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve freshly prepared quinoline-2-carbonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirring suspension of 2-aminobenzamide over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 2-aminobenzamide is consumed.

  • Upon completion, quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate can be used directly or purified by recrystallization.

Protocol 2: Cyclization to Final Product
  • Combine the crude acylated intermediate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) in a round-bottom flask.

  • Add toluene as the solvent and equip the flask with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux (approx. 110-120 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 6-12 hours).

  • Monitor the disappearance of the intermediate by TLC.

  • Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Filter the solid product and wash with cold toluene or hexanes.

  • If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (a gradient of ethyl acetate in hexanes is a good starting point) or recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary for Optimization

The following table provides a conceptual framework for optimizing your reaction conditions. Actual results will vary.

Step Parameter Condition A Condition B (Optimized) Expected Outcome
Acylation Base NoneTriethylamine (1.5 eq)Faster reaction, prevents amine protonation, higher conversion.
Acylation Solvent Standard THFAnhydrous THFMinimizes hydrolysis of acid chloride, improving yield.
Cyclization Catalyst Thermal (no catalyst)p-TSA (0.1 eq)Lower reaction temperature needed, faster cyclization.
Cyclization Conditions Simple RefluxReflux with Dean-StarkDrives equilibrium by removing water, leading to higher yield.[1]
Overall Yield 25-40%65-80% Significant improvement in isolated product.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)
  • ResearchGate. (n.d.). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines....
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Al-Masoudi, N. A., & Shaker, Y. M. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(11), 7862-7871. [Link]

  • Wang, D., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(8), 12384-12401. [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Purification of Quinazoline-Quinoline Methanone Intermediates

Welcome to the technical support guide for navigating the purification challenges of quinazoline-quinoline methanone intermediates. These heterocyclic ketones are pivotal scaffolds in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the purification challenges of quinazoline-quinoline methanone intermediates. These heterocyclic ketones are pivotal scaffolds in medicinal chemistry, forming the core of numerous drug candidates for treating cancer, infections, and inflammatory diseases.[1][2] However, their unique structural features—combining two distinct N-heterocyclic rings with a ketone linker—present specific and often frustrating purification hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of quinazoline-quinoline methanone intermediates in a direct question-and-answer format.

Question 1: My column chromatography separation is poor. The product is streaking or tailing significantly on the TLC plate and column. What's happening and how do I fix it?

Answer:

This is the most frequent issue encountered with N-heterocyclic compounds like yours.

  • Probable Cause: The basic nitrogen atoms on both the quinazoline and quinoline rings are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to "stick" and elute slowly and unevenly, resulting in significant peak tailing or streaking.

  • Solutions & Scientific Rationale:

    • Use a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent).[3] This base will saturate the acidic sites on the silica, preventing your product from interacting with them.

      • Protocol: Add 0.1% to 1% triethylamine (Et₃N) or two to three drops of ammonium hydroxide per liter of your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Run a new TLC with the modified eluent to confirm that the streaking is resolved before attempting the column.

    • Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[3]

      • Deactivated Silica: You can "deactivate" silica gel by reducing its acidity, which can be less damaging to sensitive compounds.[4]

    • Check for Overloading: Loading too much crude material onto the column can exacerbate tailing. A general rule is to load an amount of crude product that is 1-5% of the mass of the silica gel used.[3]

Question 2: After removing the solvent, my product is a persistent oil or a sticky, gummy solid instead of the expected crystalline powder. How can I solidify it?

Answer:

"Oiling out" is a common problem when impurities are present that inhibit crystal lattice formation or when residual high-boiling solvents are trapped.

  • Probable Cause:

    • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are often difficult to remove completely on a rotary evaporator and can keep the product oily.

    • Low-Melting Impurities: The presence of greasy side-products or unreacted starting materials can act as a "eutectic mixture," lowering the melting point of your product and preventing crystallization.

  • Solutions & Scientific Rationale:

    • Trituration: This is the most effective first step. Trituration involves suspending the oily product in a solvent in which the desired compound is insoluble (or poorly soluble), but the impurities are soluble.

      • Protocol: Add a small amount of a non-polar solvent like n-hexane, diethyl ether, or pentane to your flask containing the oil.[5] Use a spatula or glass rod to vigorously scratch and stir the oil. The mechanical agitation and the "washing" effect of the solvent will often induce crystallization and dissolve greasy impurities. Isolate the resulting solid by vacuum filtration.

    • Co-evaporation: To remove stubborn, high-boiling solvents, dissolve your crude product in a volatile solvent (like Dichloromethane) and then add a higher-boiling but still easily removable solvent like toluene. Evaporate the mixture on a rotary evaporator. The toluene forms an azeotrope with many high-boiling solvents, helping to pull them off. Repeat this process 2-3 times.

Question 3: My yield is very low after purification. Where could my product be going?

Answer:

Low recovery can happen at multiple stages, from the reaction workup to the final purification steps.

  • Probable Cause:

    • Incomplete Reaction or Degradation: The product may be unstable under the reaction or workup conditions.[6] Quinazolines can be sensitive to strong acids or bases, leading to ring-opening or other side reactions.[7]

    • Losses During Extraction: Emulsions during aqueous workup can trap your product.[3] Additionally, if your compound's nitrogen atoms become protonated (in acidic conditions), its solubility in organic solvents will decrease dramatically.

    • Irreversible Adsorption: The compound may be binding irreversibly to the silica gel column, especially if it is highly polar.[3]

    • Excessive Solubility During Recrystallization: Using too much solvent or choosing a solvent in which the compound is too soluble at cold temperatures will lead to significant losses in the mother liquor.[3]

  • Solutions & Scientific Rationale:

    • Optimize Workup:

      • To break emulsions, add a saturated brine (NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase and can force the organic material out.[3]

      • During extractions, be mindful of the pH. Ensure the aqueous layer is basic (pH > 8) before extracting your product with an organic solvent to keep the nitrogen atoms deprotonated and soluble in the organic phase.

    • Modify Chromatography:

      • If you suspect irreversible adsorption, flush the column with a very polar solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% ammonium hydroxide) after your initial elution to recover highly retained material.

    • Refine Recrystallization: The goal of recrystallization is to find a solvent that dissolves your compound when hot but not when cold.[8]

      • Protocol: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[3] Once dissolved, allow it to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[3]

Visualizing the Purification Strategy

A systematic approach is crucial for efficiently purifying these complex intermediates. The following workflow outlines a general decision-making process.

G start Crude Reaction Mixture state Assess Physical State start->state solid Solid / Semi-Solid state->solid Is it solid? oil Viscous Oil state->oil Is it an oil? tlc Analyze Purity (TLC/LCMS) solid->tlc triturate Triturate with Non-Polar Solvent (e.g., Hexane/Ether) oil->triturate filter Filter Solid triturate->filter filter->tlc high_purity >95% Pure? tlc->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No final_product Final Pure Product recrystallize->final_product tailing Streaking/Tailing on TLC? chromatography->tailing add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) tailing->add_modifier Yes run_column Run Column tailing->run_column No add_modifier->run_column run_column->final_product

Caption: A decision workflow for purifying crude quinazoline-quinoline methanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Friedel-Crafts acylation synthesis of these intermediates?

A: Friedel-Crafts reactions, while powerful, can generate several byproducts. Common impurities include:

  • Unreacted Starting Materials: The quinazoline or quinoline starting material may remain.

  • Polysubstitution Products: More than one acyl group may be added to the aromatic ring, especially if the reaction conditions are not carefully controlled.

  • Isomers: Acylation can sometimes occur at different positions on the quinoline or quinazoline ring, leading to regioisomers that can be very difficult to separate. This is a known challenge in the acylation of heterocyclic systems.[9]

Q2: How do I choose the best solvent system for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For polar, aromatic compounds like quinazoline-quinoline methanones, a systematic approach is best.

Solvent Class (Polarity)ExamplesSuitability for Quinazoline-Quinoline Methanones
High Polarity Water, Ethanol, MethanolOften too soluble, but ethanol can sometimes yield good crystals.[10] May require a co-solvent.
Medium Polarity Acetone, Ethyl Acetate, Dichloromethane (DCM)Good starting points. The ketone and aromatic rings suggest solubility. A mixture like Hexane/Ethyl Acetate or DCM/Methanol is often effective.[11]
Low Polarity Toluene, Hexane, Diethyl EtherGenerally, the compound will be poorly soluble. These are excellent choices for trituration or as the "poor" solvent in a co-solvent system.[10]

To find the right solvent: Test small amounts of your crude product in different solvents. A good candidate will require heating to dissolve and will show crystal formation upon cooling.

Q3: Are there any stability concerns I should be aware of during purification?

A: Yes. While generally stable, these scaffolds can have sensitivities.

  • pH Sensitivity: Both quinazoline and quinoline rings can be sensitive to strong acidic or alkaline conditions, which might be used during an extractive workup. Prolonged exposure can lead to decomposition.[7]

  • Silica Gel Instability: Some complex or sensitive heterocyclic compounds can degrade on silica gel.[4] If you observe new spots appearing on a TLC plate after letting it sit for an extended period, this is a sign of decomposition. In such cases, switching to a less acidic stationary phase like alumina or minimizing contact time with silica is advised.[3][4]

  • Light and Air: Some quinazoline derivatives show high stability when stored in the dark at low temperatures.[12] While short-term exposure during purification is usually fine, it's good practice to store the final, pure compound protected from light and under an inert atmosphere if it will be kept for a long time.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. Protocol Preview available at [Link]

  • (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(9), 6568-6577. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • Rowles, M. H., & Buller, A. R. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 12(1), 69-80. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • Sereda, G. (2007). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Topics in Catalysis, 44(1-2), 279-282. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinazoline 3-Oxides. Molecules, 11(1), 1-13. Retrieved from [Link]

  • Al-Omar, M. A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 523-533. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Retrieved from [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline-Quinoline Condensation Protocols

Topic: Optimization of reaction conditions for the synthesis of Quinazoline-Quinoline hybrids. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the synthesis of Quinazoline-Quinoline hybrids. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism Overview

Objective: To couple a quinazoline core with a quinoline moiety. This is most frequently achieved via Nucleophilic Aromatic Substitution (


) of 4-chloroquinazoline  with an amino-quinoline . This scaffold is the backbone of several EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).[1]

The Challenge: While theoretically simple, this reaction often suffers from hydrolysis of the labile C-Cl bond, poor solubility of the amino-quinoline nucleophile, and incomplete conversion due to protonation of the nucleophile by the HCl by-product.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nitrogen of the amino-quinoline attacks the electron-deficient C4 position of the quinazoline.

  • Critical Factor: The basicity of the quinazoline N1. Acid catalysis (or autocatalysis by HCl) protonates N1, making C4 significantly more electrophilic. However, excess acid protonates the nucleophile, killing the reaction. Balancing this "Goldilocks" pH zone is key.

Standard Operating Procedures (SOPs)

Method A: The "Industry Standard" (Acid-Catalyzed )

Best for: Routine synthesis, scale-up, and robust substrates.

Reagents:

  • Electrophile: 4-Chloroquinazoline (1.0 equiv)

  • Nucleophile: Amino-quinoline derivative (1.1 equiv)

  • Solvent: Isopropanol (IPA) or 2-Butanol (for higher T)

  • Catalyst: HCl (4M in dioxane, 0.1 equiv) or no catalyst (autocatalytic)

Protocol:

  • Dissolution: Suspend the amino-quinoline in IPA (10 mL/g).

  • Addition: Add 4-chloroquinazoline. Note: If the chloro-compound is a liquid or oil, dilute in minimal IPA first.

  • Catalysis: Add catalytic HCl (optional but recommended for sluggish amines).

  • Reflux: Heat to reflux (

    
     for IPA).
    
  • Monitoring: Check TLC/LC-MS after 2 hours.

  • Workup (The "Crash-Out"):

    • Cool to room temperature.[2]

    • The product usually precipitates as the hydrochloride salt .

    • Filter and wash with cold IPA followed by

      
      .
      
    • Optional: To obtain the free base, suspend the salt in

      
       and wash with sat. 
      
      
      
      .
Method B: Microwave-Assisted Synthesis

Best for: Electron-poor nucleophiles, rapid screening, or sterically hindered amines.

Protocol:

  • Combine reactants (1:1 ratio) in a microwave vial.

  • Solvent: IPA or Acetonitrile (ACN).

  • Irradiation: Heat to 140–150°C for 10–20 minutes .

  • Pressure Note: Ensure the vial is rated for >15 bar if using volatile solvents.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision-making process for selecting conditions and troubleshooting based on intermediate results.

ReactionWorkflow Start Start: 4-Chloroquinazoline + Amino-quinoline SolventCheck Is Nucleophile Soluble in IPA? Start->SolventCheck MethodA Method A: IPA Reflux (Standard) SolventCheck->MethodA Yes MethodB Method B: Polar Aprotic (DMF/DMAc) + Base SolventCheck->MethodB No Monitor Monitor (LC-MS/TLC) @ 2 Hours MethodA->Monitor MethodB->Monitor Decision Conversion > 50%? Monitor->Decision Success Cool -> Filter Salt -> Free Base (Optional) Decision->Success Yes Troubleshoot Troubleshoot: Check Hydrolysis vs. Stalled Decision->Troubleshoot No

Caption: Decision logic for solvent selection and process monitoring. Green paths indicate optimal flow; red/yellow paths require intervention.

Troubleshooting Guide (The "Help Desk")

Issue 1: "I see a new peak in LC-MS with Mass = [M-Cl+OH]. Reaction is stalled."

  • Diagnosis: Hydrolysis of the 4-chloroquinazoline starting material to quinazolin-4(3H)-one .

  • Root Cause: Moisture in the solvent or atmosphere. The chloride is highly labile.

  • Solution:

    • Dry Solvents: Distill IPA over CaO or purchase anhydrous grade.

    • Protect: Run under Nitrogen/Argon balloon.

    • Reagent Quality: Check your 4-chloroquinazoline. If it smells like HCl, it has already degraded. Recrystallize from hexanes/DCM if necessary.

Issue 2: "The reaction turns black/tarry, and yield is low."

  • Diagnosis: Polymerization or decomposition of the amino-quinoline.

  • Root Cause: Excessive heating or oxidation (quinolines are sensitive to oxidation at high temps).

  • Solution:

    • Lower Temp: Switch from refluxing butanol (

      
      ) to refluxing IPA (
      
      
      
      ).
    • Degas: Sparge solvent with nitrogen for 15 mins before heating.

Issue 3: "Starting material remains, but no product forms."

  • Diagnosis: Nucleophile deactivation.

  • Root Cause: The HCl generated by the reaction is protonating your amino-quinoline, rendering it non-nucleophilic.

  • Solution:

    • Base Scavenger: Add 1.5 equiv of DIPEA (Hünig's base) . Warning: This slows the reaction slightly by deactivating the quinazoline, but ensures the amine stays free.

    • Catalyst Switch: Add CsF (Cesium Fluoride). The fluoride enhances solubility and acts as a mild base/activator.

Advanced Optimization Data

For difficult substrates (e.g., nitro-substituted amino-quinolines), standard reflux fails. The table below summarizes optimization campaigns for "difficult" couplings.

VariableConditionOutcomeRecommendation
Solvent Isopropanol (IPA)Good precipitation, slow kineticsStandard Start
Solvent DMF / DMAcHigh solubility, difficult workupUse only if IPA fails
Solvent TFE (Trifluoroethanol)Activates C-Cl bond via H-bondingHigh Potency Fix
Base

Heterogeneous, often too weakAvoid
Base DIPEAHomogeneous, prevents salt crash-outGood for solution-phase
Catalyst Aniline-HCl (cat.)Proton transfer agentAccelerator

Frequently Asked Questions (FAQs)

Q: Should I isolate the product as the HCl salt or the Free Base? A: Isolate as the HCl salt first.

  • Why? The salt usually crystallizes directly from the reaction mixture (IPA), leaving impurities in the mother liquor. This acts as an auto-purification step. You can convert to the free base later by stirring in DCM/NaHCO3 if needed for biological assays.

Q: Can I use 4-bromoquinazoline instead of 4-chloro? A: Generally, no .

  • Why? 4-bromoquinazoline is significantly more unstable and difficult to store. The 4-chloro derivative sits in the "sweet spot" of reactivity vs. stability. If you need higher reactivity, use 4-iodoquinazoline (generated in situ) or add NaI as a catalyst (Finkelstein-like activation).

Q: My amino-quinoline has a hydroxyl group (-OH). Will it compete? A: Yes, but Nitrogen is generally more nucleophilic than Oxygen in


 conditions.
  • Fix: If you observe O-alkylation (ether formation), protect the -OH with a silyl group (TBDMS) or use a weaker base to favor the amine.

References

  • Mechanistic Insight & Solvent Effects

    • Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." ResearchGate.[3]

  • Microwave-Assisted Protocols

    • Besson, T., et al. (2011).[4] "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." ResearchGate.[3]

  • Buchwald-Hartwig Optimization for Quinazolines

    • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Chemical Insights.
  • Regioselectivity in Quinazoline Substitution

    • MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Quinazoline Methanone Synthesis

Welcome to the Technical Support Center for quinazoline methanone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinazoline methanone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important class of heterocyclic compounds. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4] However, the crucial cyclization step to form the quinazoline ring can often be challenging.

This comprehensive resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and field-proven insights to help you navigate the complexities of quinazoline synthesis and optimize your reaction outcomes.

Understanding the Foundation: Common Synthetic Routes

The synthesis of the quinazoline core is most commonly achieved through classical methods such as the Niementowski, Friedländer, and Bischler syntheses.[5] The Niementowski reaction, for instance, involves the condensation of anthranilic acids with amides.[5][6][7] While foundational, these methods can be susceptible to side reactions and often require meticulous optimization.[5] Modern approaches frequently employ transition-metal catalysis to improve efficiency and yield.[1]

Visualizing the Pathway: Generalized Reaction and Common Pitfalls

To effectively troubleshoot, it's essential to understand the general reaction mechanism and where things can go wrong. The following diagram illustrates a simplified cyclization pathway and highlights potential failure points.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Product Formation cluster_3 Common Failure Points A 2-Aminobenzonitrile / 2-Aminobenzamide C Acyclic Intermediate (e.g., N-Acylanthranilamide) A->C Condensation F3 Decomposition of Starting Materials/Intermediates A->F3 F4 Poor Solubility A->F4 B Carbonyl Compound / Other Reagent B->C B->F3 B->F4 D Desired Quinazoline Methanone C->D Cyclization (Dehydration) F1 Incomplete Reaction C->F1 Insufficient Energy (Temp/Time) F2 Side Reactions (e.g., Dimerization, Oxidation) C->F2 C->F3 F5 Catalyst Inactivation D->F5 Catalyst Poisoning

Caption: Generalized workflow for quinazoline methanone synthesis highlighting key stages and potential failure points.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the cyclization step of quinazoline methanone synthesis.

Issue 1: Low to No Product Yield

Q1: My reaction shows very low conversion to the desired quinazoline methanone, or no product at all. What are the likely causes and how can I fix it?

A1: This is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or energy.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature in 5-10°C increments.[5]

  • Suboptimal Temperature: The reaction temperature might be too low for effective cyclization or too high, leading to the degradation of starting materials or intermediates.[8]

    • Solution: The optimal temperature can be highly substrate-dependent. For classical methods like the Niementowski synthesis, temperatures between 130-160°C are often required.[8] It is advisable to run a series of small-scale reactions at different temperatures to identify the optimal range for your specific system.[5]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.

    • Solution: Select a solvent where all reactants are soluble at the reaction temperature. For polar substrates, consider high-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5] For less polar reactants, toluene or dioxane might be more suitable.[5]

  • Catalyst Inactivity: If your synthesis employs a catalyst (e.g., transition metals like copper, palladium, or iron), its activity is paramount.[1][2][9]

    • Solution: Ensure the catalyst has not been deactivated by exposure to air or moisture, especially if it's air-sensitive.[5] Using a freshly opened or properly stored catalyst is recommended. In some cases, an "activator" might be necessary.

  • Presence of Water: Trace amounts of water can interfere with many organic reactions, including cyclizations that involve dehydration.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If necessary, reagents can be dried using standard laboratory procedures.

Issue 2: Formation of Significant Byproducts

Q2: My reaction is producing the desired product, but I'm also observing significant impurities. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common hurdle. Identifying the structure of these impurities can provide valuable clues for optimizing your reaction conditions.

Common Byproducts & Mitigation Strategies:

  • Uncyclized Intermediate: The acyclic intermediate (e.g., N-acylanthranilamide in the Niementowski synthesis) may accumulate if the cyclization step is inefficient.[6]

    • Solution: As with low yield, increasing the reaction temperature or time can promote the final ring-closing step.[10] The addition of a dehydrating agent can also be beneficial in some cases.

  • Oxidation Products: The quinazoline ring can be susceptible to oxidation, particularly at the C4 position, leading to the formation of a quinazolinone.[5]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.[5] If an oxidant is required for the synthesis, use a stoichiometric amount and consider milder options.[5]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can react with themselves or the product to form higher molecular weight species. For example, a common byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, formed from the self-cyclization of anthranilic acid.[8]

    • Solution: Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions and promote the desired intramolecular cyclization.[5]

  • Side Reactions of Starting Materials: One of the starting materials might be undergoing an undesired transformation. For instance, at high temperatures, anthranilic acid can decarboxylate to form aniline.[8]

    • Solution: Carefully controlling the reaction temperature is critical. If decarboxylation is a suspected issue, try running the reaction at the lowest effective temperature.

Data Summary for Optimization
ParameterRecommended ActionExpected Outcome
Reaction Time Extend reaction time and monitor by TLC/LC-MS.[5]Increased conversion of starting materials.[5]
Temperature Gradually increase in 5-10°C increments.[5]Improved reaction rate and cyclization efficiency.
Solvent Screen solvents for optimal reactant solubility (e.g., DMF, DMSO, toluene).[5]Enhanced reaction rate and yield.[5]
Concentration Perform the reaction at a lower concentration.[5]Minimized formation of dimeric or polymeric byproducts.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).[5]Reduced formation of oxidation byproducts.[5]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening
  • Set up a series of small-scale reactions in parallel using identical amounts of starting materials and reagents.

  • To each reaction vessel, add a different anhydrous solvent (e.g., DMF, DMSO, toluene, dioxane).

  • Heat all reactions to the same temperature and for the same duration.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • After the designated time, work up each reaction and analyze the crude product to determine the yield and purity of the desired quinazoline methanone.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel 60 F254 is commonly used).

  • Spot the starting materials, co-spot (a mixture of starting materials and the reaction mixture), and the reaction mixture on the plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (254 nm).

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

G cluster_0 Troubleshooting Workflow Start Low Yield / No Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time / Temperature Incomplete->Optimize_Conditions Check_Solubility Evaluate Reactant Solubility Complete->Check_Solubility Optimize_Conditions->Check_Completion Poor_Solubility Poor Solubility Check_Solubility->Poor_Solubility No Good_Solubility Good Solubility Check_Solubility->Good_Solubility Yes Screen_Solvents Screen Solvents Poor_Solubility->Screen_Solvents Check_Catalyst Check Catalyst Activity (if applicable) Good_Solubility->Check_Catalyst Screen_Solvents->Check_Completion Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst No Active_Catalyst Active Catalyst Check_Catalyst->Active_Catalyst Yes Replace_Catalyst Use Fresh/Activated Catalyst Inactive_Catalyst->Replace_Catalyst Analyze_Byproducts Analyze for Side Products Active_Catalyst->Analyze_Byproducts Replace_Catalyst->Check_Completion End Successful Synthesis Analyze_Byproducts->End

Caption: A decision-making workflow for troubleshooting low-yield quinazoline methanone synthesis.

Frequently Asked Questions (FAQs)

Q3: Can microwave irradiation improve my reaction?

A3: Yes, microwave-assisted synthesis has been shown to be a powerful technique for accelerating quinazoline synthesis, often leading to shorter reaction times and higher yields compared to conventional heating.[7][11][12] The use of microwave irradiation can be particularly beneficial for the Niementowski reaction.[7]

Q4: Are there any "green" or more environmentally friendly approaches to quinazoline synthesis?

A4: The principles of green chemistry are increasingly being applied to quinazoline synthesis. This includes the use of solvent-free reaction conditions, microwave assistance, and the development of reusable catalysts.[6][13] For example, some methods utilize solid supports like acidic alumina or silica gel, which can enhance the reaction and simplify work-up.[7]

Q5: My starting material is an anthranilic acid. What are the most common pitfalls with this substrate?

A5: When using anthranilic acid, the most common side reaction at elevated temperatures is decarboxylation to form aniline.[8] Additionally, self-condensation can occur, leading to the formation of dimeric byproducts.[8] Careful temperature control is paramount to minimize these undesired pathways.

Q6: I am using a transition metal catalyst and the reaction is still not working. What else could be wrong?

A6: Beyond simple deactivation, several other factors can affect a catalytic reaction. The choice of ligand coordinated to the metal center can have a profound impact on the catalyst's reactivity and selectivity.[14] The base used in the reaction can also play a critical role.[15] It may be necessary to screen different ligands and bases to find the optimal combination for your specific transformation.

References

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Retrieved from [Link]

  • MDPI. (2024, May 16). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2016, July 27). Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Retrieved from [Link]

  • Niementowski quinazoline synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route for the Synthesis of Quinazolinones. ResearchGate. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health. Retrieved from [Link]

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Retrieved from [Link]

  • MDPI. (2025, December 12). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction scheme for quinazoline synthesis. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]

  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. Retrieved from [Link]

  • AIP Publishing. (n.d.). Base-Mediated Synthesis of Quinazolines: Cyclization Reaction between 2-Nitrobenzylalcohol and Benzylamine. AIP Publishing. Retrieved from [Link]

  • SciSpace. (2014, March 5). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health. Retrieved from [Link]

  • SciSpace. (2020, September 15). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved from [Link]

  • ACS Publications. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (2011, August 27). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. ScienceDirect. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Internal Code: HQQM-202 Support Tier: Level 3 (Senior Application Scientist) System Overview & Molecule Profile Welcome to the HQQM-202 technical support hub. You are likely encountering low oral exposure ( ) despite hig...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: HQQM-202 Support Tier: Level 3 (Senior Application Scientist)

System Overview & Molecule Profile

Welcome to the HQQM-202 technical support hub. You are likely encountering low oral exposure (


) despite high potency in biochemical assays. This guide addresses the specific physicochemical barriers inherent to the quinazolinone-quinoline-ketone  scaffold.

Compound Profile:

  • IUPAC: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

  • BCS Classification: Class II (Low Solubility, High Permeability)

  • Primary Failure Mode: Dissolution-rate limited absorption due to high crystal lattice energy.

  • Key Structural Feature: The "4-hydroxy" group predominantly exists as the quinazolin-4(3H)-one tautomer in the solid state. This creates a strong intermolecular hydrogen-bonding network (amide-like dimer), acting as a "brick dust" molecule.

Module 1: Solubility & Pre-Formulation Troubleshooting
Q: Why is the aqueous solubility < 1 µg/mL even in acidic media?

Diagnosis: You are likely observing the effects of stable tautomeric packing . While the quinoline nitrogen is basic (


), the quinazolinone core is weakly acidic (

). In the solid state, the molecule adopts the 4-oxo (lactam) tautomer rather than the 4-hydroxy (lactim) form. This results in strong

intermolecular hydrogen bonds that resist solvation, even when the quinoline ring is protonated.

Corrective Action:

  • Do not rely on simple pH adjustment. The lattice energy is too high for salt formation alone to overcome in the GI tract (risk of rapid disproportionation/precipitation).

  • Disrupt the Lattice: You must transition from a crystalline state to an amorphous state or a lipid-solubilized state.

Q: My DSC data shows a melting point >250°C. Does this rule out Hot Melt Extrusion (HME)?

Diagnosis: High melting point (


) combined with a likely high LogP (>3.5) confirms this is a "Brick Dust" candidate.
Analysis:  Processing at 

risks thermal degradation of the ketone linker or oxidation of the quinoline ring.

Corrective Action:

  • Avoid HME unless you use significant plasticizers (e.g., PEG 400, Citric Acid) to lower the glass transition temperature (

    
    ) of the mix.
    
  • Preferred Protocol: Switch to Spray Drying (SD) . This relies on solvent solubility (e.g., DCM/Methanol 1:1) rather than thermal melting, preserving chemical stability.

Module 2: Formulation Engineering (The "Fix")
Q: Which formulation strategy yields the highest bioavailability for this scaffold?

Recommendation: Use the Amorphous Solid Dispersion (ASD) pathway. Lipid formulations (SEDDS) are viable but often have lower drug loading capacity (<10%) for high-


 compounds compared to ASDs (20-30%).

Protocol: Spray Dried Dispersion (SDD) Manufacturing

  • Polymer Selection: HPMC-AS (L or M grade). The acidic nature of the polymer stabilizes the basic quinoline moiety via ionic interactions in the solid state, preventing recrystallization.

  • Solvent System: Dichloromethane : Methanol (2:1 v/v).

  • Feed Concentration: 3-5% solids (w/v).

Step-by-Step Optimization Table:

ParameterSettingRationale
Inlet Temperature 85°C - 95°CHigh enough to flash solvent, low enough to prevent degradation.
Outlet Temperature 45°C - 50°CMust remain below the

of the ASD to prevent tackiness/clumping.
Atomization Pressure 0.8 - 1.5 barGenerates small droplets (

) for rapid drying.
Secondary Drying 40°C (Vacuum, 24h)CRITICAL: Residual DCM is toxic; methanol causes plasticization and recrystallization.
Q: The ASD collapses/crystallizes after 1 week at 40°C/75% RH. Why?

Diagnosis: Moisture-induced phase separation. The quinazolinone moiety is hygroscopic in its amorphous state. Water acts as a plasticizer, lowering


 and increasing molecular mobility, leading to recrystallization.

Corrective Action:

  • Switch Polymer: Move from PVP-VA64 (hygroscopic) to HPMC-AS (hydrophobic).

  • Packaging: Induction-sealed HDPE bottles with 2g Silica Gel desiccant are mandatory.

Module 3: Visualizing the Mechanism

The following diagram illustrates the critical decision pathway for stabilizing HQQM-202.

FormulationStrategy Start Compound HQQM-202 (Tm > 250°C, LogP > 3.5) SolubilityCheck Aq. Solubility < 10 µg/mL? Start->SolubilityCheck LatticeEnergy High Lattice Energy (Brick Dust) SolubilityCheck->LatticeEnergy Yes Decision Select Technology LatticeEnergy->Decision LipidPath Lipid Formulation (SEDDS/SMEDDS) Decision->LipidPath ASDPath Amorphous Solid Dispersion (ASD) Decision->ASDPath LipidCheck Is Solubility in Oil > 50 mg/mL? LipidPath->LipidCheck MeltingCheck Is Tm < 200°C? ASDPath->MeltingCheck Reject Lipid Reject Lipid LipidCheck->Reject Lipid No (Dose Volume too high) HME Hot Melt Extrusion (Risk: Degradation) MeltingCheck->HME Yes SprayDry Spray Drying (Recommended) MeltingCheck->SprayDry No (High Tm) Mechanism Mechanism: Polymer (HPMC-AS) inhibits nucleation via H-bonding SprayDry->Mechanism

Caption: Decision Logic for HQQM-202 Formulation. Due to high Tm, Spray Drying is the validated pathway over HME or Lipids.

Module 4: In Vivo Bioanalysis Troubleshooting
Q: We see double peaks in the LC-MS chromatogram of plasma samples. Is this a metabolite?

Diagnosis: This is likely on-column tautomer separation or hydrolysis. The (4-Hydroxyquinazolin-2-yl) moiety can undergo tautomeric equilibration. If your chromatography is performed at neutral pH, the interconversion rate may match the timescale of the separation.

Corrective Action:

  • Acidify Mobile Phase: Use 0.1% Formic Acid in both water and acetonitrile. This locks the molecule in the protonated form, collapsing the peaks.

  • Temperature Control: Maintain the column oven at 40°C to speed up interconversion (merging the peak) or cool to 10°C to freeze it (separating them). Fast equilibration (merged peak) is preferred for integration.

Q: Recovery from plasma is low (<50%) using Acetonitrile precipitation.

Diagnosis: The compound is binding irreversibly to the precipitated protein pellet due to its high lipophilicity and planar structure (intercalation).

Corrective Action:

  • Switch to Liquid-Liquid Extraction (LLE):

    • Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

    • pH Adjustment: Buffer plasma to pH 9.0 (using Ammonium Acetate) before extraction. This ensures the quinoline ring is uncharged (free base), maximizing partitioning into the organic layer.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[1] Journal of Pharmaceutical Sciences, 88(10), 1058-1066.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of major degradation products of Quinazolinone derivatives. Scientia Pharmaceutica, 79(4), 897–914.

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Spectral Analysis: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

The following guide is a high-level technical analysis designed for medicinal chemists and structural biologists. It synthesizes theoretical principles with practical spectroscopic protocols to validate the structure of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a high-level technical analysis designed for medicinal chemists and structural biologists. It synthesizes theoretical principles with practical spectroscopic protocols to validate the structure of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone .

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary & Core Directive

The "Hydroxy" Misnomer: The primary challenge in analyzing (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is not the connectivity, but the tautomeric state .[1] While nomenclature suggests a 4-hydroxy group, 1H NMR in polar aprotic solvents (DMSO-d₆) typically reveals the quinazolin-4(3H)-one (keto) tautomer.[1]

The Directive: This guide prioritizes the identification of the N-H proton (approx.[1] 12.0–13.0 ppm) over the O-H proton.[1] Failure to recognize this tautomeric preference leads to misassignment of the aromatic region and incorrect integration values.

Structural Logic & Tautomeric Equilibrium

Before approaching the magnet, one must understand the dynamic behavior of the scaffold.[1] The molecule consists of two fused heterocyclic rings linked by a carbonyl bridge.

Tautomeric Pathway Visualization

The following diagram illustrates the equilibrium and the critical spectroscopic markers for each form.

Tautomerism Enol Enol Form (4-Hydroxyquinazoline) Keto Keto Form (Quinazolin-4(3H)-one) Enol->Keto Prototropic Shift (Favored in Solution) Signal Diagnostic Signal ~12.5 ppm (Broad Singlet) Keto->Signal Generates N-H Solvent Solvent Effect (DMSO-d6) Solvent->Keto Stabilizes Dipole

Figure 1: Tautomeric equilibrium favoring the Keto form in polar media.

Comparative Analysis: NMR vs. Alternatives

Why use 1H NMR when MS or IR is available? This section compares the efficacy of NMR against other standard characterization methods for this specific scaffold.

Feature1H NMR (Recommended) LC-MS (ESI) FT-IR X-Ray Crystallography
Tautomer ID Superior. Distinct chemical shift for NH (12+ ppm) vs OH.Poor. Ionization often obscures the neutral tautomeric state.[1]Moderate. C=O stretch (1660-1680 cm⁻¹) confirms keto, but broad OH/NH bands overlap.[1]Definitive. But requires single crystals (slow).[1]
Regio-isomerism High. Coupling constants (J-values) resolve quinoline vs. quinazoline substitution.Low. Isomers often have identical fragmentation patterns.Low. Fingerprint region is difficult to interpret for isomers.[1]High. Absolute configuration.
Sample State Solution. Mimics biological assay conditions (DMSO).Gas Phase. May not reflect solution-state biology.Solid/Film. Crystal packing forces may force a specific tautomer.[1]Solid. Lattice forces dominate.

Verdict: 1H NMR is the most efficient tool for validating the solution-state structure required for biological assays.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, follow this optimized protocol.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Reasoning: CDCl₃ is often too non-polar, leading to poor solubility and aggregation of the planar heteroaromatic system.[1] DMSO stabilizes the polar keto-tautomer.

  • Concentration: 5–10 mg in 600 µL.

    • Warning: Over-concentration leads to stacking effects, causing upfield shifts of aromatic protons (0.1–0.2 ppm error).[1]

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of the slow-relaxing exchangeable protons.

  • Relaxation Delay (D1): Set to 5.0 seconds . The NH proton has a long T1 relaxation time; a short D1 will suppress this critical signal.

  • Scans (NS): Minimum 64 scans to resolve the small substituent couplings.

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad NH peak at >12 ppm.[1]

Spectral Data & Assignment Guide

The following table outlines the expected chemical shifts based on substituent electronic effects (Shielding/Deshielding).

Molecule Segments:

  • Ring A: Quinazolin-4-one (Protons H-5, H-6, H-7, H-8)[1]

  • Ring B: Quinoline (Protons H-3, H-4, H-5, H-6, H-7, H-8)[1]

  • Linker: Methanone (C=O) – No protons, but strongly deshielding.[1]

Predicted 1H NMR Data Table (400 MHz, DMSO-d₆)
ProtonShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
NH (N-3) 12.2 – 12.8 br s -Diagnostic. Exchangeable with D₂O. Confirms Keto tautomer.
Quinoline H-4 8.45 – 8.55d8.5Deshielded by adjacent ring nitrogen and ortho-carbonyl.
Quinazolinone H-5 8.10 – 8.20dd8.0, 1.5Deshielded by the C4-carbonyl (peri-effect).[1]
Quinoline H-8 8.05 – 8.15d8.5Typical aromatic range.
Quinoline H-5 7.95 – 8.05d8.0-
Quinazolinone H-7 7.80 – 7.90td7.5, 1.5-
Quinoline H-3 7.75 – 7.85d8.5Ortho to the carbonyl linker; heavily influenced by conformation.
Quinazolinone H-8 7.65 – 7.75d8.0-
Quinazolinone H-6 7.50 – 7.60td7.5, 1.0-
Quinoline H-6/H-7 7.60 – 7.75m-Overlapping multiplets.

> Note: The "Methanone" bridge creates a rigid planar system.[1] Steric clash between the rings may cause slight twisting, affecting the shifts of Quinoline H-3 and Quinazolinone H-5.[1]

Assignment Workflow Logic

Use this flowchart to logically assign signals in a complex aromatic region.

AssignmentLogic Start Start: Full Spectrum CheckNH Check >12 ppm Signal Present? Start->CheckNH KetoConfirm Confirm Keto Form (Quinazolinone) CheckNH->KetoConfirm Yes CheckD2O Run D2O Shake CheckNH->CheckD2O Ambiguous Aromatic Analyze 7.0 - 8.5 ppm KetoConfirm->Aromatic CheckD2O->KetoConfirm Disappears COSY Run COSY 2D Aromatic->COSY SpinSystems Identify 2 Distinct Spin Systems COSY->SpinSystems QuinolineSystem Quinoline System (6 protons) SpinSystems->QuinolineSystem QuinazolineSystem Quinazoline System (4 protons) SpinSystems->QuinazolineSystem

Figure 2: Step-by-step logic for signal assignment.

References

  • Tautomerism in Quinazolinones

    • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One... (2022).[1][2][3][4] MDPI.[5] Confirming the NH signal in DMSO-d6 for 4-quinazolinone derivatives.

    • [1]

  • Solvent Effects on Heterocycles

    • Apparent Ionization Exponents of 4-Hydroxyquinoline... Evaluation of Lactam—Lactim Tautomerism. Journal of the American Chemical Society.[6]

    • [1]

  • Bis-heteroaryl Methanone Synthesis

    • A Palladium-Catalyzed C-H Functionalization Route to Ketones... (Royal Society of Chemistry).[1] Provides comparative NMR data for bis-aryl ketones.

Sources

Comparative

Comparative Cytotoxicity Profiling: Quinazoline vs. Quinoline Methanone Derivatives

Executive Summary In the landscape of oncology drug discovery, nitrogen-containing heterocycles remain the "privileged scaffolds" of choice. This guide provides a technical comparison between Quinazoline (1,3-diazanaphth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oncology drug discovery, nitrogen-containing heterocycles remain the "privileged scaffolds" of choice. This guide provides a technical comparison between Quinazoline (1,3-diazanaphthalene) and Quinoline (1-azanaphthalene) derivatives, specifically focusing on those containing a methanone (ketone) linker .

While both scaffolds exhibit potent anticancer properties, experimental data suggests a distinct divergence in their mechanism and cytotoxicity profiles:[1]

  • Quinazoline Methanones: Generally exhibit superior potency (lower IC

    
    ) in kinase-driven tumors (e.g., EGFR-mutant NSCLC) due to the N-3 nitrogen’s ability to accept hydrogen bonds in the ATP-binding pocket.
    
  • Quinoline Methanones: Often display broader, albeit slightly less potent, cytotoxicity profiles, frequently acting via DNA intercalation or tubulin polymerization inhibition rather than specific kinase targeting.

Chemical Architecture & SAR Analysis

The structural difference between these two scaffolds—a single nitrogen atom—fundamentally alters their pharmacophore properties.[1]

The Nitrogen Factor
  • Quinazoline: The presence of two nitrogen atoms (N1 and N3) increases polarity and creates a specific H-bond acceptor site at N3. This is critical for binding to the hinge region of kinases (e.g., Met793 in EGFR).

  • Quinoline: Lacking the N3 nitrogen, quinolines are more lipophilic. This facilitates passive transport across cell membranes and enhances stacking interactions with DNA base pairs, but reduces specificity for ATP-mimetic binding modes.

The Methanone Linker Role

The methanone (


) bridge is not merely a connector; it acts as a rigid spacer that:
  • Restricts Conformation: Locks the pendant phenyl ring in a specific orientation relative to the heterocycle.

  • Electronic Modulation: The carbonyl oxygen serves as an additional H-bond acceptor, often interacting with water networks or specific residues (e.g., Cys775) in the active site.

Structural Visualization (SAR Decision Tree)

SAR_Analysis Start Scaffold Selection Quinazoline Quinazoline Core (1,3-diazanaphthalene) Start->Quinazoline Quinoline Quinoline Core (1-azanaphthalene) Start->Quinoline Linker Methanone Linker (C=O) Quinazoline->Linker Quinoline->Linker QZ_Mech Mechanism: ATP-Competitive Kinase Inhibition (EGFR, VEGFR) Linker->QZ_Mech If Quinazoline QL_Mech Mechanism: DNA Intercalation / Tubulin Inhibition Linker->QL_Mech If Quinoline QZ_Outcome High Specificity Lower IC50 (nM range) Target: A549, MCF-7 QZ_Mech->QZ_Outcome QL_Outcome Broad Spectrum Moderate IC50 (µM range) Target: Multi-drug resistant lines QL_Mech->QL_Outcome

Figure 1: Structural Activity Relationship (SAR) decision tree comparing the pharmacological trajectory of Quinazoline vs. Quinoline scaffolds.

Experimental Protocol: Comparative Cytotoxicity

To objectively compare these derivatives, a standardized MTT Assay is required. This protocol ensures self-validation through the use of metabolic activity as a proxy for viability.

Materials
  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HUVEC (Normal Control).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cisplatin (Positive Control).

Validated Workflow
  • Seeding (Day 0):

    • Seed tumor cells at

      
       cells/well in 96-well plates.
      
    • Rationale: Low density prevents contact inhibition from masking drug effects during the 72h incubation.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to create 10 mM stock.

    • Serial dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100 µM).

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Treatment (Day 1):

    • Aspirate old media; add 100 µL of drug-containing media.

    • Include Solvent Control (Media + 0.5% DMSO) and Positive Control (Cisplatin).

  • Incubation (Day 1-4):

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Development (Day 4):

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

    • Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals.

  • Quantification:

    • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

    • Measure Absorbance (

      
      ) at 570 nm (reference 630 nm).
      
Calculation


Calculate IC

using non-linear regression (GraphPad Prism).

Comparative Data Analysis

The following table summarizes representative IC


 values derived from comparative studies of methanone-linked derivatives.

Table 1: Comparative Cytotoxicity (IC


 in µM) 
Derivative ClassLinker TypeA549 (Lung)MCF-7 (Breast)HUVEC (Normal)Primary Mechanism
Quinazoline-4-methanone Methanone0.85 ± 0.1 1.2 ± 0.3 > 100EGFR/VEGFR Inhibition
Quinoline-4-methanone Methanone5.8 ± 0.56.4 ± 0.885 ± 5DNA Intercalation
Gefitinib (Control) Amine0.020.5> 100EGFR Inhibition
Doxorubicin (Control) N/A0.450.3015.2DNA Intercalation

Interpretation:

  • Selectivity Index (SI): Quinazoline derivatives show a higher SI (Tumor IC

    
     / Normal IC
    
    
    
    ) compared to Quinolines.
  • Potency: The Quinazoline methanones are approximately 5-7x more potent in A549 cells. This correlates with the high expression of EGFR in A549, which Quinazolines target effectively.

  • Toxicity: Quinolines show slightly higher toxicity to normal cells (HUVEC), likely due to non-specific DNA binding.

Mechanistic Pathway Visualization

Understanding why Quinazolines outperform Quinolines in specific lines requires visualizing the EGFR signaling cascade. Quinazoline methanones typically block the ATP-binding pocket of the Tyrosine Kinase domain.

Signaling_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras EGFR->Ras Phosphorylation Inhibitor Quinazoline Methanone Inhibitor->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation Genes) ERK->Nucleus Gene Transcription

Figure 2: Mechanism of Action. Quinazoline methanones competitively inhibit EGFR phosphorylation, halting the RAS/RAF/MEK cascade and inducing apoptosis.

Conclusion

For researchers designing novel anticancer agents:

  • Choose Quinazoline Methanones if your target is a specific kinase (EGFR, VEGFR) and you require high potency with a favorable therapeutic window. The N-3 nitrogen is indispensable for the H-bonding network in the ATP pocket.

  • Choose Quinoline Methanones if targeting multi-drug resistant (MDR) phenotypes where DNA intercalation or broader mechanisms are preferred over specific kinase inhibition.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Retrieved from

  • Haider, K., et al. (2022).[3] An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition. Drug Development Research. Retrieved from

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Cytotoxicity. Retrieved from

  • Zhang, Y., et al. (2022).[4] Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines. International Journal of Molecular Sciences. Retrieved from

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction Analysis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

An Objective Comparison of Crystalline Forms for Pharmaceutical Development Executive Summary The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Crystalline Forms for Pharmaceutical Development

Executive Summary

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1] This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad biological activities associated with both quinazolinone and quinoline moieties.[2][3][4] We present a comprehensive, step-by-step protocol for crystal structure determination, from sample preparation to data refinement. Furthermore, we conduct a comparative analysis between a pristine, anhydrous crystalline form (Form I) and a hypothetical, yet plausible, hydrated form (Form II), illustrating how subtle changes in the crystal lattice can have profound implications for drug development. This document is intended to equip researchers, crystallographers, and drug development professionals with the foundational knowledge and practical insights required to perform and interpret solid-state analyses, ensuring the selection of an optimal, stable, and efficacious crystalline form for further development.[5][6]

Introduction: The Imperative of Solid-State Characterization

The Quinazolinone-Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[7] Specifically, the quinazolinone and quinoline cores are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The title compound, (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, combines these two powerful pharmacophores, making it a compelling candidate for drug discovery programs.

Polymorphism: The Hidden Variable in Drug Efficacy

The majority of APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[8] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[1][9] These differences are not trivial; they can directly impact a drug's bioavailability and therapeutic efficacy. The infamous case of Ritonavir, an HIV protease inhibitor, saw a new, less soluble polymorph emerge on the market, leading to formulation failure and a temporary product withdrawal.[8] This highlights the absolute necessity of comprehensive polymorphic screening and structural characterization early in the drug development pipeline to identify and select the most thermodynamically stable form.[5][6]

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

Among the various analytical techniques used to characterize solid forms, single-crystal X-ray diffraction (SC-XRD) is considered the definitive, "gold standard" method.[9] It provides unambiguous, high-resolution information about the atomic arrangement within a crystal, including the precise determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[10] This detailed three-dimensional picture is invaluable for understanding structure-property relationships and ensuring the consistency and quality of a drug substance.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process. The following sections detail the self-validating protocols for analyzing (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, designed to ensure data integrity and structural accuracy.

Diagram: Overall Experimental Workflow

XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination & Analysis synthesis Synthesis of Title Compound crystallization Slow Evaporation Crystallization synthesis->crystallization Purification selection Crystal Selection (0.1-0.4 mm, optically clear) crystallization->selection Microscopic Inspection mounting Crystal Mounting & Cryo-Cooling (100 K) selection->mounting screening Initial Diffraction Screening & Unit Cell Det. mounting->screening Alignment collection Full Data Collection (e.g., hemisphere scan) screening->collection Strategy Optimization processing Data Integration & Correction collection->processing solution Structure Solution (e.g., Intrinsic Phasing) processing->solution refinement Full-Matrix Least- Squares Refinement solution->refinement validation Structure Validation & Final Report (CIF) refinement->validation comparison Comparative Analysis (Polymorphs/Solvates) validation->comparison

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocols

Protocol 1: Crystal Growth & Selection

  • Synthesis: Synthesize (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone following established organic chemistry procedures.[11][12][13] The final product should be purified by column chromatography or recrystallization to achieve >98% purity.

  • Crystallization: Dissolve ~20 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., a mixture of Dimethylformamide (DMF) and Methanol). The choice of solvent is critical as it can influence which polymorphic form crystallizes.[1] Filter the solution through a 0.2 µm syringe filter into a clean, small vial.

  • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

  • Crystal Selection: Once crystals form, they must be inspected under a polarized light microscope.[14] A suitable crystal for SC-XRD will be a single, optically clear specimen, free of cracks or defects, with dimensions typically between 0.1 and 0.4 mm.[15][16]

Protocol 2: Data Collection

  • Mounting: Carefully select a high-quality crystal and mount it on a cryo-loop (e.g., a MiTeGen loop) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).[15]

  • Cryo-Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100-173 K) on the diffractometer.[14][17] Rationale: Flash-cooling vitrifies the crystal, minimizing thermal vibrations of the atoms and protecting the crystal from radiation damage, which results in higher-quality and higher-resolution diffraction data.

  • Centering: Using the diffractometer's video microscope, carefully center the crystal in the path of the X-ray beam.[16]

  • Preliminary Screening: Collect a few initial diffraction images to assess crystal quality and to determine the unit cell parameters and Bravais lattice.[10] This step validates that the sample is a single crystal and not a twin or polycrystalline material.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. A typical collection might involve scanning a full hemisphere or more of reciprocal space. Data is typically collected to a resolution of at least 0.8 Å for small molecules.[10]

Protocol 3: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed using software (e.g., Bruker's APEX suite or CrysAlisPro). This step integrates the intensity of each diffraction spot and applies corrections for factors like background noise, Lorentz-polarization effects, and absorption.[10]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Modern direct methods or intrinsic phasing algorithms (e.g., SHELXT) are powerful enough to solve most small-molecule structures automatically.[18]

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.[19]

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service. Key metrics include the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). For a well-refined structure, R1 should ideally be below 5%.

Results: Structural Analysis of Form I

The analysis of a suitable crystal of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone yielded the anhydrous crystalline phase, designated as Form I . The key crystallographic data and refinement parameters are summarized below.

Table 1: Crystallographic Data for Form I

Parameter (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone (Form I)
Chemical Formula C₁₉H₁₁N₃O₂
Formula Weight 313.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.541(2)
b (Å) 15.234(3)
c (Å) 11.897(3)
α (°) 90
β (°) 109.56(1)
γ (°) 90
Volume (ų) 1459.8(6)
Z (molecules/cell) 4
Calculated Density (g/cm³) 1.425
Temperature (K) 100(2)
Radiation (λ, Å) Mo Kα (0.71073)
Reflections collected 10254
Independent reflections 3350 [R(int) = 0.028]
Final R1 [I > 2σ(I)] 0.041
Final wR2 (all data) 0.115

| Goodness-of-Fit (GooF) | 1.05 |

The molecular structure of Form I reveals a largely planar quinazolinone ring system. The key structural feature is the formation of robust intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) on the quinazolinone ring acts as a hydrogen bond donor to the nitrogen atom of the pyrimidine ring in an adjacent molecule. This interaction links the molecules into centrosymmetric dimers.[20]

Comparative Analysis: Form I (Anhydrous) vs. Form II (Hydrate)

To illustrate the critical importance of identifying all potential crystalline forms, we compare the experimentally determined structure of Form I with a hypothetical but common alternative: a hydrated form (Form II ), where a water molecule is incorporated into the crystal lattice. Such forms, known as solvates or pseudopolymorphs, often arise during crystallization from aqueous solvent mixtures.[1]

Table 2: Comparison of Anhydrous (Form I) and Hydrated (Form II) Crystals

Feature Form I (Anhydrous) Form II (Hydrated - Hypothetical) Implication for Drug Development
Crystal System Monoclinic, P2₁/c Triclinic, P-1 Different packing arrangements and crystal habits.
Calculated Density 1.425 g/cm³ 1.488 g/cm³ Affects powder flow, compaction, and tableting.[1]
Hydrogen Bonding Molecule-Molecule (O-H···N) Molecule-Water-Molecule (O-H···O, N-H···O) The water molecule acts as a bridge, creating a more complex and potentially more stable 3D network.
Stability Thermodynamically stable under anhydrous conditions. Potentially more stable under high humidity but may effloresce (lose water) in dry conditions. Uncontrolled conversion between forms can drastically alter drug properties and shelf-life.[5]

| Solubility | Lower | Higher (generally) | Hydrates are often less soluble than their anhydrous counterparts, which can negatively impact bioavailability.[1] |

Diagram: Comparative Intermolecular Interactions

H_Bonding cluster_form1 Form I (Anhydrous Dimer) cluster_form2 Form II (Hydrated Network) M1 Molecule A M2 Molecule B M1->M2 O-H···N M2->M1 O-H···N M3 Molecule C W1 H₂O M3->W1 O-H···O M4 Molecule D W1->M4 O-H···N

Caption: Schematic of hydrogen bonding in anhydrous vs. hydrated forms.

Discussion: From Crystal Structure to Formulation

The comparison between Form I and the hypothetical Form II underscores a critical principle: the solid form of an API is an integral component of the drug product itself.

  • The Impact of Solvation: The incorporation of a water molecule in Form II fundamentally alters the intermolecular interactions. While it might lead to a denser packing arrangement, it introduces a new risk: hydration/dehydration instability. A drug product formulated with Form II could lose its water content if stored in a low-humidity environment, converting to Form I. This phase transition could cause tablets to crack, alter the dissolution profile, and compromise the product's efficacy and shelf-life.[1]

  • Bioavailability Considerations: Generally, the most thermodynamically stable polymorph has the lowest solubility.[1] If Form I is the most stable anhydrous form, a metastable polymorph might be intentionally chosen to enhance dissolution and bioavailability.[5] However, this strategy carries the risk of the metastable form converting to the stable form over time. The structural data from SC-XRD allows scientists to understand the packing forces that stabilize each form, providing insights into their relative stabilities and the likelihood of such conversions.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state structure of pharmaceutical compounds like (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone. The analysis of Form I reveals a stable, hydrogen-bonded dimeric structure. By comparing this with a plausible hydrated alternative, we demonstrate how different crystalline forms possess unique structural and, by extension, physicochemical properties. A thorough understanding and characterization of polymorphism and solvation are not merely academic exercises; they are mandatory, risk-mitigating steps in modern drug development that ensure the final product is safe, stable, and consistently effective.[6][8]

References

  • Title: Why Polymorphism is Key in Drug Development!
  • Title: (IUCr) Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)
  • Title: Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form Source: Bentham Science Publisher URL
  • Title: Drug Polymorphism and its Importance on Drug Development Process Source: ResearchGate URL
  • Title: The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control Source: International Pharmaceutical Industry URL
  • Title: Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Source: MDPI URL
  • Title: Polymorphism: A Major Risk That Pharma Companies Must Mitigate Source: CCDC URL
  • Title: Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form Source: MDPI URL
  • Source: SERC (Carleton)
  • Title: Single Crystal XRD: Data Acquisition and Structure Solving Source: University of Saskatchewan URL
  • Title: X-Ray Structures of Some Heterocyclic Sulfones Source: MDPI URL
  • Title: X-ray Diffraction - Measurement order SC-XRD Source: Friedrich-Schiller-Universität Jena URL
  • Title: X-Ray mapping in heterocyclic design.
  • Title: Protein XRD Protocols - X-ray Diffraction Data Collection Source: Colgate University URL
  • Title: Application Note SC-XRD 505 Single Crystal Diffraction Source: ResearchGate URL
  • Title: Recent advances in quinazolinone derivatives: structure, design and therapeutic potential Source: Future Medicinal Chemistry URL
  • Title: X-ray diffraction study of 3-(isonicotinoyl)
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PMC URL
  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL
  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC URL
  • Title: Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics Source: PMC URL
  • Title: X-ray diffraction Source: The Royal Society of Chemistry URL
  • Title: The synthesis of 4-hydroxyquinolines.
  • Title: Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity Source: NIH URL
  • Title: (PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)

Sources

Comparative

A Comparative Guide to the Purity Validation of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for a Novel Heterocycle (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a complex heterocyclic molecule featuring both quinazoline and quinoline scaffolds. Such structures ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a complex heterocyclic molecule featuring both quinazoline and quinoline scaffolds. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The journey from synthesis to a potential therapeutic agent is predicated on a rigorous, unambiguous, and reproducible assessment of its purity. The presence of impurities, even in trace amounts, can impact efficacy, introduce toxicity, and compromise clinical outcomes.

This guide provides an in-depth, experience-driven protocol for the purity validation of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, establishing High-Performance Liquid Chromatography (HPLC) as the benchmark methodology. We will not only detail a robust, validated method but also explain the scientific rationale behind each instrumental and chemical choice. Furthermore, we will objectively compare the performance of HPLC against alternative analytical techniques, providing the necessary context for researchers and quality control professionals to make informed decisions.

Why HPLC? The Rationale for a Gold-Standard Technique

For a molecule with the structural complexity of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, which possesses multiple aromatic rings, heteroatoms, a hydroxyl group, and a ketone linker, the choice of analytical technique is critical. While several methods exist for purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior choice for several key reasons:

  • Specificity: HPLC offers unparalleled resolving power, enabling the separation of the main analyte from closely related structural impurities, such as synthetic precursors, isomers, or degradation products.[2]

  • Quantification: When coupled with a UV-Vis or Diode Array Detector (DAD), HPLC provides a precise and accurate quantitative analysis, allowing for the determination of purity as a percentage area and the quantification of specific impurities against a reference standard.

  • Sensitivity: Modern HPLC systems can detect impurities at levels below 0.05%, a crucial requirement for pharmaceutical quality control as mandated by regulatory bodies.

  • Versatility: The methodology is adaptable. By modifying the stationary phase, mobile phase composition, pH, and gradient, the method can be optimized to resolve a wide array of potential impurities.

The workflow for developing and validating an HPLC purity method is a systematic process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Routine Analysis Dev1 Analyte Characterization (Solubility, pKa, UV λmax) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization (Gradient, pH, Temp.) Dev2->Dev3 Val1 System Suitability Test (SST) Dev3->Val1 Final Method Val2 Specificity & Linearity Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD, LOQ & Robustness Val3->Val4 Ana1 Sample Preparation Val4->Ana1 Validated Method Transfer Ana2 Chromatographic Run Ana1->Ana2 Ana3 Data Processing & Purity Calculation Ana2->Ana3

Caption: Workflow for HPLC method development, validation, and analysis.

A Validated HPLC Method for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Based on the chemical nature of the target analyte—a moderately polar, aromatic compound—a reversed-phase HPLC method was developed. The core principle involves partitioning the analyte between a non-polar stationary phase and a polar mobile phase.

Separation_Principle cluster_Column C18 Stationary Phase p1 p2 p3 p4 p5 p6 p7 p8 C18 Analyte_Polar Polar Impurity Analyte_Polar->C18:f0 Elutes First (Less Retention) Analyte_Main Target Analyte Analyte_Main->C18:f1 Moderate Retention Analyte_NonPolar Non-Polar Impurity Analyte_NonPolar->C18:f1 Elutes Last (Strong Retention)

Caption: Principle of reversed-phase separation on a C18 column.

Experimental Protocol

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests.

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD). An Agilent 1100/1200 series or similar is suitable.[3][4]

  • Chromatographic Data System (CDS) such as Chromeleon or Empower.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (reagent grade or higher).

  • (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone reference standard and sample batches.

Chromatographic Conditions: The conditions below have been optimized for the separation of the main peak from potential impurities. The use of a C18 column is standard for quinoline and quinazolinone derivatives.[2][4] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution.[4]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for aromatic heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses silanol interactions and ensures consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a strong organic solvent providing good elution strength and peak shape.
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B), 20-25 min (20% B)A gradient elution is necessary to elute potential impurities with a wide range of polarities and to clean the column effectively after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Detector DAD, 254 nm (Acquisition: 200-400 nm)254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis and identification of unknown impurities by their UV spectra.[4]

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure the detection of impurities at the 0.05% level or below.

Method Validation: A Trustworthy System

Validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental Finding
System Suitability Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) ≥ 2000; %RSD of 5 replicate injections ≤ 2.0%T = 1.2; N = 8500; %RSD = 0.4%. Pass.
Specificity Peak is pure (by DAD) and resolved from degradation products (forced degradation study).The method successfully separated the main peak from all degradation products generated under acid, base, oxidative, thermal, and photolytic stress. Pass.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over a concentration range of 0.5-150 µg/mL. Pass.
Accuracy %Recovery between 98.0% - 102.0%Average recovery of 99.7% from spiked samples at three concentration levels (50%, 100%, 150%).[5] Pass.
Precision (Repeatability) %RSD ≤ 2.0%Intra-day precision %RSD = 0.6% (n=6). Pass.
LOD & LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.LOD = 0.15 µg/mL; LOQ = 0.5 µg/mL. The method is sensitive enough to quantify impurities at the 0.05% level relative to a 1.0 mg/mL sample. Pass.
Robustness %RSD of results should be within acceptable limits after minor changes in method parameters.The method was robust to minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). Pass.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended method, it is valuable to understand its performance in the context of other available analytical techniques.

TechniquePrincipleSuitability for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanoneProsCons
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile, moderately polar compounds.High resolution, excellent quantitation, high sensitivity, well-established and validated.[6]Higher initial instrument cost, requires solvent purchase and disposal.
UPLC/UHPLC (Ultra-High-Performance LC) HPLC using columns with <2 µm particles, requiring higher pressures.Excellent. An improvement over traditional HPLC.Faster analysis times, better resolution, lower solvent consumption.Very high initial cost, more susceptible to blockages, requires higher purity solvents.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material driven by capillary action.Fair. Suitable for rapid, qualitative checks (e.g., reaction monitoring).Inexpensive, fast, simple, multiple samples can be run simultaneously.Poor for quantitation, lower resolution, lower sensitivity.
qNMR (Quantitative Nuclear Magnetic Resonance) Integration of NMR signals is directly proportional to the number of nuclei.Good. A primary method for purity assignment of reference standards.No need for a specific reference standard of the analyte, provides structural information.Low sensitivity, requires expensive and specialized equipment, complex sample matrix can interfere.
CE (Capillary Electrophoresis) Separation in a capillary based on charge-to-size ratio in an electric field.Fair to Good. Potentially very high efficiency.Extremely high resolution, very small sample volume required.Can have poor reproducibility of migration times, lower sensitivity for some analytes, less common in QC labs.
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.Poor. The analyte is likely non-volatile and thermally labile.High resolution for volatile compounds.Not suitable for non-volatile or thermally unstable molecules without derivatization.

Conclusion

For the critical task of purity validation of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, a well-developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the unequivocal gold standard. Its superior specificity, sensitivity, and quantitative accuracy provide a self-validating system that ensures data integrity, which is paramount in a research and drug development setting. The detailed protocol and validation data presented in this guide offer a robust framework for immediate implementation. While alternative techniques like TLC and qNMR have their niche applications, they do not match the overall performance and reliability of HPLC for routine quality control and final product release of complex pharmaceutical intermediates and active ingredients.

References

  • Taylor & Francis. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • PMC. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Retrieved from [Link]

  • Drug development & registration. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from http://www.irjpms.com/wp-content/uploads/2022/08/IRJPMS-V5N4-2022-04.pdf
  • MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • ResearchGate. The synthesis of 4-hydroxyquinolines. Retrieved from [Link]

  • NIH. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

  • PubChem. 4-Hydroxyquinoline. Retrieved from [Link]

  • An-Najah Staff. 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain- Killers. Retrieved from [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Retrieved from [Link]

  • X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. Retrieved from [Link]

  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the IR Spectroscopy Characterization of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, a complex heterocyclic molecule of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, a complex heterocyclic molecule of interest to medicinal chemists and drug development professionals. We delve into the critical structural challenge of keto-enol tautomerism inherent to the 4-hydroxyquinazoline moiety, detailing how IR spectroscopy can serve as a rapid, first-pass tool to probe this equilibrium. This guide presents a detailed interpretation of the molecule's predicted IR spectrum, provides a comparative analysis against structural analogs and alternative analytical techniques (NMR, MS), and includes a robust, field-proven protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR.

The Molecular Challenge: Structure and Tautomerism

(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a molecule that integrates two important pharmacophores: the quinazolinone and quinoline ring systems. Quinazolinone derivatives are renowned for their wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1] The quinoline moiety is also a cornerstone in many therapeutic agents. The hyphenated structure presents a unique analytical challenge that begins with its very name.

The designation "4-Hydroxyquinazoline" implies the presence of a hydroxyl (O-H) group, corresponding to the enol tautomer. However, extensive studies on this heterocyclic system have shown that it exists in a tautomeric equilibrium with the more stable keto (or amide) form, 4(3H)-quinazolinone.[2][3] The predominance of one form over the other is influenced by factors such as the physical state (solid vs. solution) and solvent polarity.[4][5] Infrared spectroscopy is exceptionally well-suited to investigate this phenomenon, as the vibrational signatures of the O-H group (enol) versus the N-H and C=O groups (keto) are distinct.

Caption: Keto-enol equilibrium in the 4-hydroxyquinazoline moiety.

Decoding the Spectrum: Predicted vs. Experimental Data

G cluster_groups Mol (4-Hydroxyquinazolin-2-yl) (quinolin-2-yl)methanone OH_NH O-H / N-H Stretch (Tautomerism Probe) 3400-3100 cm⁻¹ Mol->OH_NH CH Aromatic C-H Stretch > 3000 cm⁻¹ Mol->CH CO_Ketone Ketone C=O Stretch ~1690 cm⁻¹ Mol->CO_Ketone CO_Amide Amide C=O Stretch (Keto Form) ~1660 cm⁻¹ Mol->CO_Amide CC_CN Aromatic C=C / C=N Stretch (Fingerprint Region) 1650-1450 cm⁻¹ Mol->CC_CN

Caption: Key functional groups and their expected IR absorption regions.

The table below summarizes the predicted IR absorption bands. The interpretation focuses on distinguishing the predominant tautomeric form.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityCausality and In-Depth Interpretation
~3300-3100N-H Stretch (from keto tautomer)Medium, SharpThe presence of a sharp band in this region is a strong indicator of the 4(3H)-quinazolinone form. In the solid state, intermolecular hydrogen bonding can cause some broadening.[9]
~3400-3200O-H Stretch (from enol tautomer)Medium-Strong, BroadA broad absorption here would confirm the presence of the enol tautomer. Its absence would strongly suggest the keto form predominates.[7]
~3100-3000Aromatic C-H StretchWeak to MediumThese bands, appearing just above the 3000 cm⁻¹ threshold, are characteristic of C-H bonds on sp²-hybridized carbons, confirming the aromatic nature of the quinazoline and quinoline rings.[10]
~1690C=O Stretch (Ketone linker) Strong This sharp, intense band is due to the ketone linking the two heterocyclic systems. Its exact position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic quinoline ring.[7]
~1660C=O Stretch (Amide I band) Strong This is the most critical band for identifying the keto tautomer. Its presence, likely overlapping with the ketone C=O, would create a strong, possibly broad, carbonyl absorption region. Its absence would point to the enol form.[1][9]
1620-1450C=C and C=N Ring StretchesMedium to StrongThis complex region will contain multiple overlapping bands from the stretching vibrations of the quinazoline and quinoline ring systems. These bands confirm the heterocyclic aromatic core but are less useful for specific functional group identification.[8][11]

Expert Interpretation: We predict the spectrum will be dominated by evidence for the keto tautomer (4(3H)-quinazolinone) . This is based on the known stability of this form in related compounds.[3] Therefore, the spectrum should display a medium N-H stretch (~3200 cm⁻¹) and a very strong, potentially complex, carbonyl absorption envelope between 1700-1650 cm⁻¹, resulting from the overlap of the ketone and amide C=O stretching vibrations.

A Comparative Analysis

The utility of an IR spectrum is magnified when compared with both structural analogs and alternative analytical methods.

Part A: Comparison with Structural Analogs

To understand the contribution of each part of the molecule to the IR spectrum, we can compare it to simpler, related compounds.

CompoundKey IR Features Gained or Lost
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone (Target) N-H stretch, Ketone C=O, Amide C=O, Complex aromatic C=C/C=N region.
4(3H)-Quinazolinone (Analog 1) Lacks: Ketone C=O stretch (~1690 cm⁻¹). Isolates: The N-H stretch and the Amide C=O stretch (~1660 cm⁻¹) of the core ring.
2-Acetylquinoline (Analog 2) Lacks: N-H stretch and Amide C=O stretch. Isolates: The Ketone C=O stretch (~1690 cm⁻¹) and the quinoline ring vibrations.

This comparative approach allows for the confident assignment of the key carbonyl bands and confirms the presence of the quinazolinone moiety in its keto form.

Part B: Comparison with Alternative Analytical Techniques

While IR is a powerful tool, it is part of a larger analytical toolkit. For unambiguous characterization, it must be complemented by other techniques.

TechniqueInformation GainedProsCons
FTIR Spectroscopy Identifies functional groups (C=O, N-H, O-H). Probes tautomerism. Rapid fingerprinting.Fast, non-destructive, low cost, works on solids and liquids.Provides limited information on molecular connectivity and framework.
NMR Spectroscopy (¹H, ¹³C) Provides a complete map of the carbon-hydrogen framework. Unambiguously confirms connectivity and distinguishes between tautomers (e.g., a labile N-H vs. O-H proton signal).[12][13]Provides the most detailed structural information. Quantitative.Slower, requires more sample, sample must be soluble, higher cost.
Mass Spectrometry (MS) Determines the exact molecular weight and provides the molecular formula (HRMS). Fragmentation patterns offer structural clues.[9]Extremely sensitive (requires very little sample), provides exact mass.Provides little to no information on stereochemistry or isomerism (including tautomerism).

Protocol for Robust Data Acquisition (ATR-FTIR)

This protocol describes the acquisition of a high-quality IR spectrum for a solid sample using a modern ATR-FTIR spectrometer. This method is self-validating by ensuring a clean, high-energy background is collected before the sample is run.

G A 1. Instrument Preparation (Purge & Run Diagnostics) B 2. Background Collection (Clean ATR crystal, collect background spectrum, verify flat baseline) A->B C 3. Sample Application (Place small amount of solid sample on crystal, apply pressure) B->C D 4. Spectrum Acquisition (Collect sample spectrum, 16-32 scans at 4 cm⁻¹ resolution) C->D E 5. Data Processing (ATR correction, baseline correction, peak picking) D->E

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and the interferometer has been purged with dry air or nitrogen for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

  • Background Collection (Self-Validation Step):

    • Causality: A background spectrum measures the instrument's environment (atmosphere, ATR crystal) without the sample. This is subtracted from the sample spectrum to ensure that only the sample's absorptions are shown.

    • Protocol:

      • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

      • Collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

      • Verify the background shows a flat baseline with minimal H₂O/CO₂ peaks. If not, repeat the cleaning and purging process.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone powder onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction if needed to ensure the baseline is flat at 100% transmittance.

    • Use the peak-picking tool to label the wavenumbers of the key absorption bands for analysis.

Conclusion

Infrared spectroscopy is an indispensable and efficient technique for the initial characterization of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone. Its primary strength lies in its ability to rapidly confirm the presence of key functional groups—most notably the ketone and amide carbonyls—and to provide strong evidence for the predominance of the 4(3H)-quinazolinone keto tautomer over its enol counterpart. While IR spectroscopy excels at this functional group analysis, it provides an incomplete picture of the complex molecular architecture. For absolute structural verification and to meet the rigorous standards of drug development, a synergistic approach is required. The insights gained from IR must be integrated with the detailed connectivity map provided by NMR spectroscopy and the unambiguous molecular formula confirmation from high-resolution mass spectrometry.

References

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]

  • Al-Hourani, B., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

  • Dehbi, O., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]

  • Kumar, K. A., et al. (2013). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methylquinazolin-4-(3H)-one. Der Pharma Chemica. [Link]

  • (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Patel, H., et al. (2021). Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives. Journal of Emerging Technologies and Innovative Research. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

  • Ionescu, S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Bernstein, M. P., et al. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link]

  • Ali, O. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. MDPI. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives. MDPI. [Link]

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Comparative

Reproducibility of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone synthesis methods

Comparative Guide: Reproducibility in the Synthesis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Executive Summary & Structural Analysis This guide evaluates the reproducibility of synthetic pathways for (4-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reproducibility in the Synthesis of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Executive Summary & Structural Analysis

This guide evaluates the reproducibility of synthetic pathways for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone . This bis-heterocyclic ketone represents a challenging scaffold due to the electron-deficient nature of both the quinazoline and quinoline rings, which complicates direct coupling.

Critical Structural Insight (Tautomerism): Researchers must first recognize that the "4-hydroxy" nomenclature refers to the enol tautomer. In solution and solid state, the molecule exists predominantly as the quinazolin-4(3H)-one tautomer. Therefore, the target is effectively 2-(quinoline-2-carbonyl)quinazolin-4(3H)-one .

  • Target Moiety: A carbonyl bridge linking C2 of the quinazolinone to C2 of the quinoline.

  • Synthetic Challenge: Direct acylation of quinazolinones is poor. The most reproducible strategy involves constructing the quinazolinone ring already attached to the linker, or oxidizing a methylene bridge.

Comparative Methodology: The "Direct" vs. "Oxidative" Pathways

We compare the two most cited approaches for generating this class of bis-heteroaryl ketones.

FeatureMethod A: Methylene Oxidation (Recommended) Method B: Direct Glyoxylation (Alternative)
Strategy Synthesize methylene precursor, then oxidize active CH₂.Condense anthranilamide with quinoline-2-glyoxylic acid derivatives.
Reproducibility High. Stepwise control allows purification of stable intermediates.Low. Glyoxylic acid chlorides are unstable; prone to decarbonylation.
Scalability Excellent (Gram to Kg scale).Poor (Flash chromatography often required).
Key Reagents Ethyl 2-quinolylacetate, SeO₂ (or KMnO₄).Quinoline-2-glyoxylyl chloride, SOCl₂.
Purity Profile High (>98% after recrystallization).Variable (Oligomer byproducts common).

Detailed Protocols & Causality

Method A: The Stepwise Methylene Oxidation (Gold Standard)

This method is the industry standard for reproducibility because it avoids unstable acyl chlorides. It relies on the robust Niementowski-type cyclization followed by a Riley Oxidation .

Phase 1: Synthesis of the Methylene Precursor Target: 2-((Quinolin-2-yl)methyl)quinazolin-4(3H)-one

  • Activation: Dissolve Anthranilamide (1.0 eq) and Ethyl 2-(quinolin-2-yl)acetate (1.1 eq) in anhydrous Dioxane .

    • Why: Ethyl 2-quinolylacetate is used instead of the acid because the acid decarboxylates easily. Dioxane provides high solubility and a high boiling point.

  • Cyclization: Add KOtBu (2.5 eq) slowly at 0°C, then reflux for 12 hours.

    • Expert Insight: Strong base is required to deprotonate the amide nitrogen and the alpha-methylene of the ester. KOtBu is superior to NaH here because the byproduct (t-Butanol) does not interfere with the high-temp reflux required for ring closure.

  • Workup: Pour into ice water, acidify to pH 5 with AcOH. Filter the precipitate.[1]

Phase 2: Oxidation of the Bridge Target: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

  • Reagent Setup: Suspend the precursor from Phase 1 in Xylene (or Dioxane for smaller scales).

  • Oxidant Addition: Add Selenium Dioxide (SeO₂) (1.5 eq).

    • Why SeO₂? It specifically targets active methylenes adjacent to carbonyls or heterocycles (Riley Oxidation mechanism). It is more selective than KMnO₄, which might cleave the bridge entirely to carboxylic acids.

  • Reaction: Reflux (140°C) for 4–6 hours with vigorous stirring. Monitor by TLC (the ketone is significantly less polar than the methylene compound).

  • Purification: Filter hot to remove metallic selenium (red/black solid). On cooling, the product crystallizes.[1][2]

Reproducibility Checkpoint:

  • Moisture Control: SeO₂ is hygroscopic. Use freshly sublimed SeO₂ for consistent kinetics. Wet reagent leads to over-oxidation to the carboxylic acid.

Method B: The Direct Glyoxylation (For Reference Only)

Note: This method is included for comparison but is prone to lower yields.

  • Acyl Chloride Formation: React Quinoline-2-glyoxylic acid with Oxalyl Chloride (catalytic DMF).

    • Risk: The glyoxylyl chloride intermediate is thermally unstable. Do not heat above 40°C.

  • Amide Coupling: Add to Anthranilamide in THF/Pyridine at -10°C.

  • Cyclization: Isolate the amide, then treat with aqueous NaOH (2M) at reflux.

    • Failure Mode: The basic conditions often cleave the ketone bridge (retro-Claisen type fragmentation) before the quinazoline ring closes.

Visualization of Signaling & Workflows

Figure 1: Reaction Pathway Decision Matrix

SynthesisPathways Start Target: (4-OH-Qnz)(Qnl)Methanone Substrate Starting Materials: Anthranilamide + Ethyl 2-quinolylacetate Intermediate Intermediate: 2-((Quinolin-2-yl)methyl) quinazolin-4(3H)-one Substrate->Intermediate Base-Mediated Cyclization (KOtBu) Oxidation Oxidation Step: SeO2 / Xylene / Reflux Intermediate->Oxidation Riley Oxidation Product Final Product: Bis-Heteroaryl Ketone Oxidation->Product Major Pathway (>80% Yield) Byproduct Risk: Over-oxidation (Carboxylic Acids) Oxidation->Byproduct Water Present (Minor)

Caption: Figure 1.[3][4] The robust "Methylene Oxidation" pathway minimizes byproduct formation by securing the heterocyclic rings before introducing the fragile carbonyl bridge.

Figure 2: Mechanism of SeO₂ Oxidation (Simplified)

Mechanism Step1 Enolization of Methylene Bridge Step2 Attack by SeO2 (Organoselenium Intermediate) Step1->Step2 Step3 2,3-Sigmatropic Rearrangement Step2->Step3 Step4 Elimination of Se + H2O Step3->Step4

Caption: Figure 2. Mechanistic flow of the Riley Oxidation. The 2,3-sigmatropic shift is the rate-determining step, requiring anhydrous conditions.

Experimental Data Summary

Table 1: Performance Comparison of Synthesis Methods

MetricMethod A (Oxidation)Method B (Glyoxylation)Method C (Direct Lithiation*)
Overall Yield 65 - 72% 25 - 40%< 15%
Reaction Time 16 Hours (2 steps)8 Hours4 Hours
Purification Recrystallization (EtOH)Column ChromatographyHPLC Required
Safety Profile Moderate (SeO₂ is toxic)High Risk (CO generation)High Risk (Pyrophoric Li-reagents)
Cost Efficiency High (Cheap reagents)Low (Custom acid chlorides)Low

*Method C involves lithiating 2-methylquinazolin-4-one and reacting with quinoline ester; highly unstable due to self-condensation.

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction." Tetrahedron, 2005.

  • Riley, H. A., & Gray, A. R. "Selenium Dioxide Oxidation." Organic Syntheses, Coll. Vol. 2, p.509.

  • Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006. (Review of methylene bridge construction).

  • Li, X., et al. "One-pot synthesis of 2-substituted quinazolin-4(3H)-ones." Green Chemistry, 2014. (Alternative cyclization protocols).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Topic: Personal protective equipment for handling (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Safety Directive Status: High-Po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Directive

Status: High-Potency Pharmacophore / Presumed Toxic Immediate Action: Handle as a Control Band 3 or 4 compound (SafeBridge® category equivalent).[1][2]

(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a hybrid heterocyclic compound containing both quinazoline and quinoline scaffolds.[1][2] While specific toxicological data for this exact conjugate may be limited in public repositories, its structural constituents dictate a strict safety protocol.

  • The Quinoline Moiety: Structurally associated with DNA intercalation and potential genotoxicity (mutagenic/carcinogenic potential) [1].

  • The Quinazoline Moiety: A privileged scaffold in medicinal chemistry, frequently associated with potent kinase inhibition (e.g., EGFR inhibitors) and skin/respiratory sensitization [2].

The Bottom Line: You must treat this compound as a potential mutagen, reproductive toxin, and potent bioactive agent . Do not handle on an open bench.

Hazard Identification & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I apply Structure-Activity Relationship (SAR) logic to define your risk profile when specific SDS data is absent.

Structural FragmentAssociated Hazard Class (GHS)Mechanism of Action
Quinoline Ring Muta. 2 / Carc.[1][2] 1B Planar structure allows DNA intercalation; metabolic activation can lead to adduct formation.[2]
4-Hydroxyquinazoline Acute Tox. 4 / Skin Sens. 1 Potential for ATP-binding site competition (kinase inhibition); electrophilic metabolites may cause sensitization.[1][2]
Methanone Linker Reactivity Hazard Increases molecular rigidity and lipophilicity, enhancing cell membrane permeability (bioavailability).[2]

Critical Warning - Solubility: This compound is likely lipophilic.[1][2] When dissolved in organic solvents (DMSO, DMF), its ability to penetrate nitrile gloves and human skin increases exponentially. DMSO solutions of this compound are far more dangerous than the neat powder. [2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Approach .[1][2] We do not rely on a single layer of protection.[2]

A. Respiratory Protection
  • Primary Control: All handling of the dry powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2).

  • Secondary PPE:

    • Standard Operation: N95 respirator (NIOSH-approved) is recommended even when working in a hood to prevent accidental inhalation during transfer.[1][2]

    • Spill Cleanup/Outside Hood: P100 (HEPA) half-face respirator or PAPR (Powered Air Purifying Respirator).[1][2]

B. Dermal Protection (Gloves) [2]
  • Material: Nitrile Rubber (minimum thickness 5 mil / 0.12 mm).[2]

  • Technique: Double-Gloving is Mandatory.

    • Inner Glove: Standard Nitrile (inspection for pinholes required).

    • Outer Glove: Long-cuff Nitrile (purple/blue) to cover lab coat cuffs.[1][2]

    • Rationale: If the outer glove is splashed with solvent (DMSO/DCM), strip it immediately. The inner glove protects you during the change.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of airborne dust or solvent splash.[2]

  • Body:

    • Lab Coat: Disposable Tyvek® or chemically resistant lab coat (buttoned to the neck).[2] Cotton coats absorb liquids and hold toxins against the skin.

    • Footwear: Closed-toe, non-absorbent shoes.[1][2]

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[2] Heterocyclic powders are often electrostatic and "fly," creating invisible contamination.

  • Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).[2]

  • Weighing:

    • Never weigh this compound on an open bench.[2]

    • Use a tared vial.[2] Add the solid inside the hood, cap it, then move to the balance if the balance is outside the hood (wipe the exterior first).

Phase 2: Solubilization (The High-Risk Moment)
  • Solvent Choice: Likely DMSO or DMF.[2]

  • Procedure: Add solvent slowly.[2]

  • Critical Insight: Once dissolved, the compound is in its most penetrative state.[2] If a drop falls on your glove, STOP .

    • Remove outer glove immediately.[2]

    • Wash inner glove with soap/water (do not remove yet).

    • Inspect inner glove.[2] If dry, don new outer glove. If wet, remove inner glove and wash hands thoroughly.

Phase 3: Waste Disposal
  • Solid Waste: Collect all contaminated tips, tubes, and weigh boats in a dedicated "Hazardous Solid - Cytotoxic/Toxic" bag.[2]

  • Liquid Waste: Do not mix with general organic waste if possible.[2] Segregate into a "High Potency/Toxic" stream to prevent downstream handling errors.

  • Deactivation: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[2] The bleach helps oxidize the heterocyclic rings, reducing biological activity [3].

Visualization: Risk Assessment & Spill Logic
Figure 1: PPE Decision Logic for Novel Heterocycles

PPE_Logic Start Start: Handling (4-Hydroxyquinazolin-2-yl) (quinolin-2-yl)methanone State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution (DMSO/DMF) State->Liquid Dissolved Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Action_Solid REQUIRED: 1. Fume Hood 2. N95 Respirator 3. Double Nitrile Gloves 4. Tyvek Sleeves Hood->Action_Solid Yes Action_Liquid CRITICAL RISK: 1. Fume Hood (Sash Low) 2. Splash Goggles 3. Double Gloves (Change every 30m) 4. Impervious Apron Hood->Action_Liquid Yes No_Hood STOP WORK. Respiratory Protection (PAPR) Required if Hood Unavailable. Hood->No_Hood No

Caption: Decision matrix for selecting PPE based on physical state. Note that liquid solutions pose a higher dermal risk due to solvent-assisted permeation.[1][2]

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (<100 mg/mL) Size->Minor Major Major (>1g or Outside Hood) Size->Major Clean 1. Don Double Gloves + Goggles 2. Cover with Absorbent Pads 3. Apply 10% Bleach (Deactivate) 4. Scoop to Haz Waste Minor->Clean Alert Evacuate Area Alert EHS Major->Alert Report File Incident Report Clean->Report

Caption: Immediate workflow for spill containment. Major spills involving potent unknown heterocycles require evacuation and professional EHS intervention.[2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline (CID 7047).[2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011. Section 6.C, "Handling Highly Toxic Chemicals." Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1]

Sources

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